2-Cyclopentylazepane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
2-cyclopentylazepane |
InChI |
InChI=1S/C11H21N/c1-2-8-11(12-9-5-1)10-6-3-4-7-10/h10-12H,1-9H2 |
InChI Key |
RXJMMNCJZHYPRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)C2CCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Cyclopentylazepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Cyclopentylazepane, including its chemical identity and a summary of available data. Due to the limited specific information on this compound in published literature, this guide also presents a broader context by including general methodologies for the synthesis and known biological activities of the azepane scaffold. This approach aims to equip researchers and drug development professionals with foundational knowledge that can be applied to the study of this compound and its analogs.
Chemical Identity
The IUPAC name for the compound is This compound [1]. To date, a specific CAS Registry Number has not been assigned to this compound in publicly accessible databases.
Molecular Structure
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₁₁H₂₁N[1] |
| Molecular Weight | 167.29 g/mol [1] |
| SMILES | C1CCC(C2CCCC2)NCCC1[1] |
| InChI Key | RXJMMNCJZHYPRD-UHFFFAOYSA-N[1] |
Synthesis of Substituted Azepanes
While no specific synthesis for this compound has been reported in the literature, several methods for the synthesis of substituted azepanes are well-established. These general strategies can be adapted for the synthesis of the target compound.
General Synthetic Strategies
-
Ring Expansion of Nitroarenes: A modern approach involves the photochemical dearomative ring expansion of nitroarenes. This method, mediated by blue light, transforms a six-membered benzenoid ring into a seven-membered ring system, which upon hydrogenolysis, yields polysubstituted azepanes[2].
-
Organolithium-Mediated Rearrangement: Enantioenriched 2-substituted azepanes can be generated through biocatalytic reduction and subsequent rearrangement mediated by an organolithium base.
-
Tandem Amination/Cyclization: Functionalized azepines can be prepared via a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines[3].
-
Intramolecular Cyclopropanation/1-Aza-Cope Rearrangement: Fused azepine derivatives can be synthesized through a sequential Rh(II)-catalyzed cyclopropanation and 1-aza-Cope rearrangement of dienyltriazoles[4].
Hypothetical Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel substituted azepane like this compound.
Caption: General workflow for synthesis and characterization.
Biological Activity of Azepane Derivatives
Direct biological activity data for this compound is not available. However, the azepane scaffold is a recognized privileged structure in medicinal chemistry, present in numerous bioactive natural products and pharmaceuticals[3][5].
Known Activities of the Azepane Scaffold
Azepane derivatives have been reported to exhibit a wide range of biological activities, including:
-
Anticancer [3]
-
Antiviral [3]
-
Antidiabetic [3]
-
Protein Kinase Inhibition: The natural product (-)-balanol, which contains an azepane ring, is an ATP-competitive inhibitor of protein kinase[5].
-
Histamine Antagonism: Azelastine, a marketed drug containing an azepane moiety, is a potent histamine antagonist[5].
Logical Workflow for Biological Screening
The diagram below outlines a logical workflow for the initial biological screening of a novel compound such as this compound.
Caption: Workflow for initial biological screening.
Experimental Protocols
As there are no specific experimental studies on this compound, this section provides a general protocol for a key synthetic step often used for related compounds.
General Protocol: Reductive Amination for Synthesis of 2-Substituted Azepanes
Objective: To provide a generalized procedure for the synthesis of a 2-substituted azepane from a cyclic ketone and an appropriate amine precursor, which could be adapted for the synthesis of this compound.
Materials:
-
Cyclopentanone
-
Azepine or a suitable precursor
-
A reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)
-
An appropriate solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
-
Acetic acid (as a catalyst)
Procedure:
-
Dissolve the azepine precursor and cyclopentanone in the chosen solvent.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for a specified period to allow for the formation of the iminium intermediate.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue to stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired this compound.
Conclusion
While this compound is not a well-documented compound, its structural relationship to the pharmacologically significant azepane class suggests its potential for biological activity. This guide has provided the known chemical identifiers for this compound and has contextualized its potential synthesis and biological evaluation through a review of general methodologies for substituted azepanes. The provided workflows and protocols offer a starting point for researchers interested in the synthesis and investigation of this and related novel chemical entities. Further research is required to elucidate the specific properties and potential applications of this compound.
References
- 1. This compound | C11H21N | CID 4449604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
2-Cyclopentylazepane: A Physicochemical and Biological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopentylazepane is a saturated heterocyclic compound featuring a seven-membered azepane ring substituted with a cyclopentyl group at the 2-position. The azepane scaffold is a recurring motif in a variety of biologically active molecules and approved drugs, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anticonvulsant properties.[1][2][3][4][5] The conformational flexibility of the azepane ring, influenced by its substituents, is often a key determinant of its biological activity, making the study of its physicochemical properties crucial for drug design and development.[4] This technical guide provides a summary of the computed physicochemical properties of this compound, detailed experimental protocols for their determination, and a generalized overview of the potential biological significance of azepane-containing compounds.
Physicochemical Properties of this compound
Quantitative data for the physicochemical properties of this compound are primarily based on computational models. The following table summarizes these computed values.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁N | PubChem[6] |
| Molecular Weight | 167.29 g/mol | PubChem[6] |
| XLogP3 | 2.9 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[6] |
| Rotatable Bond Count | 1 | PubChem[6] |
| Topological Polar Surface Area | 12 Ų | PubChem[6] |
| Exact Mass | 167.167400 g/mol | PubChem[6] |
| Monoisotopic Mass | 167.167400 g/mol | PubChem[6] |
Note: The values presented are computationally derived and have not been experimentally verified.
Experimental Protocols for Physicochemical Property Determination
The following are detailed, standard experimental protocols for determining the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, the melting point is a sharp, well-defined temperature range.[7][8]
Methodology: Capillary Method using a Melting Point Apparatus [7][9][10][11]
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the completion of melting) are recorded. This range is the melting point of the substance.
-
Purity Check: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[7][8]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Thiele Tube Method [12][13][14][15][16]
-
Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer with the bulb of the thermometer level with the sample. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated, allowing for even heat distribution by convection.
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Aqueous Solubility Determination
Aqueous solubility is a measure of the amount of a substance that can dissolve in water at a given temperature to form a saturated solution.
Methodology: Shake-Flask Method [17][18][19][20][21]
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear, saturated aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve prepared with known concentrations of the compound is used for quantification.
pKa Determination
The pKa is a measure of the acidity or basicity of a compound. For an amine like this compound, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid.
Methodology: Potentiometric Titration [22][23][24][25][26]
-
Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol) if the compound has low water solubility. The solution is then acidified with a standard solution of a strong acid (e.g., HCl).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point where half of the amine has been neutralized.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is its preference for a nonpolar (lipid-like) environment versus a polar (aqueous) environment.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [27][28][29][30][31]
-
Principle: This method correlates the retention time of a compound on a nonpolar stationary phase (e.g., C18) with its logP value.
-
Calibration: A series of standard compounds with known logP values are injected into the RP-HPLC system under isocratic conditions (a constant mobile phase composition, typically a mixture of water and an organic solvent like methanol or acetonitrile). A calibration curve is generated by plotting the logarithm of the capacity factor (k') against the known logP values.
-
Sample Analysis: this compound is injected into the same RP-HPLC system under the identical conditions used for the standards.
-
Calculation: The retention time of this compound is used to calculate its capacity factor. The logP of the compound is then determined from the calibration curve.
Potential Biological Significance of Azepane Derivatives
While specific biological activities for this compound are not yet documented, the broader class of azepane-containing molecules has shown significant therapeutic potential. The cyclopentyl moiety is also a common feature in drug design, often introduced to enhance potency and modulate physicochemical properties.[32][33][34][35]
Azepane derivatives have been investigated for a variety of biological targets and have shown promise as:
-
Anticancer agents: Some azepane-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[1][5]
-
Antimicrobial agents: The azepane scaffold has been incorporated into molecules with antibacterial and antifungal activities.[1][5]
-
Anticonvulsants: Certain azepane derivatives have shown efficacy in models of epilepsy.[1][3][5]
-
Anti-Alzheimer's disease agents: The azepane ring is present in compounds designed to target pathways implicated in neurodegenerative diseases.[1][5]
-
Histamine H3 Receptor Antagonists: Azepane derivatives have been developed as potent and selective antagonists of the H3 receptor, with potential applications in treating neurological and inflammatory disorders.[4][5]
-
α-Glucosidase Inhibitors: Some azepane-based molecules have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential for the treatment of diabetes.[5]
The following diagram illustrates a generalized workflow for the initial stages of drug discovery, highlighting the importance of physicochemical profiling for a novel compound like this compound.
Caption: Early-stage drug discovery workflow.
Conclusion
This compound represents a chemical entity with potential for further investigation in the field of medicinal chemistry. While experimental data on its physicochemical properties are currently lacking, the computational data and established experimental protocols provided in this guide offer a solid foundation for researchers. The known biological activities of the broader class of azepane derivatives suggest that this compound and its analogs could be valuable starting points for the development of new therapeutic agents. Further research to experimentally determine its physicochemical properties and to explore its biological activity is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C11H21N | CID 4449604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. athabascau.ca [athabascau.ca]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. byjus.com [byjus.com]
- 13. engineeringbyte.com [engineeringbyte.com]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 16. cdn.juniata.edu [cdn.juniata.edu]
- 17. enamine.net [enamine.net]
- 18. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. diposit.ub.edu [diposit.ub.edu]
- 21. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. enamine.net [enamine.net]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 28. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ecetoc.org [ecetoc.org]
- 30. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 31. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 32. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
An Overview of 2-Cyclopentylazepane: Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Molecular Identity and Properties
2-Cyclopentylazepane is a chemical compound with the molecular formula C11H21N.[1] Its structure consists of a seven-membered azepane ring substituted with a cyclopentyl group at the second position.
A summary of its key computed properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C11H21N | PubChem[1] |
| Molecular Weight | 167.29 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | C1CCC(NCC1)C2CCCC2 | PubChem[1] |
| InChI Key | RXJMMNCJZHYPRD-UHFFFAOYSA-N | PubChem[1] |
Experimental Data and Protocols
As of the latest literature search, detailed experimental protocols, including synthesis methods and biological activity assays specific to this compound, are not publicly documented. Consequently, information regarding its potential signaling pathways or mechanisms of action remains uncharacterized.
Logical Relationship of Known Information
The following diagram illustrates the logical flow of the currently available information for this compound, starting from its basic identifiers to its computed properties.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyclopentylazepane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and characterization of the novel compound, 2-Cyclopentylazepane. Due to the absence of published data for this specific molecule, this document outlines a plausible synthetic route and expected analytical data based on established chemical principles and analogous transformations. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel azepane derivatives.
Proposed Synthesis of this compound
A logical and efficient approach to the synthesis of this compound is through a reductive amination pathway. This method involves the formation of an enamine intermediate from a ketone precursor, followed by reduction to the desired saturated heterocyclic amine.
A plausible precursor for this synthesis is 2-(cyclopentanecarbonyl)cyclohexan-1-one. The proposed two-step synthesis is outlined below:
-
Step 1: Enamine Formation. The reaction of 2-(cyclopentanecarbonyl)cyclohexan-1-one with ammonia.
-
Step 2: Reductive Cyclization and Amination. The subsequent reduction of the enamine intermediate to yield this compound.
An In-depth Technical Guide to the Potential Stereoisomers of 2-Cyclopentylazepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomerism of the novel heterocyclic compound, 2-Cyclopentylazepane. The presence of two chiral centers gives rise to four potential stereoisomers, each with the possibility of exhibiting distinct pharmacological and toxicological profiles. This document outlines the structural basis of this stereoisomerism, presents projected physicochemical data for each isomer, details generalized experimental protocols for their synthesis and separation, and situates the potential biological significance of this compound class within relevant signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this compound and its analogues for drug discovery and development.
Introduction to this compound and its Stereochemical Complexity
This compound is a saturated seven-membered heterocyclic amine bearing a cyclopentyl substituent at the 2-position. The azepane ring is a privileged scaffold in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including as anti-cancer agents, and in the treatment of diabetes and neurological disorders. The conformational flexibility of the seven-membered ring, combined with the stereochemical possibilities introduced by substituents, allows for a nuanced exploration of chemical space in drug design.
The core of this compound's chemical diversity lies in its stereoisomerism. The molecule possesses two chiral centers:
-
C2 of the azepane ring: The carbon atom to which the cyclopentyl group is attached.
-
C1 of the cyclopentyl ring: The carbon atom of the cyclopentyl group that is bonded to the azepane ring.
The presence of these two stereocenters means that this compound can exist as a maximum of 22 = 4 distinct stereoisomers. These consist of two pairs of enantiomers. The relative stereochemistry between the two chiral centers defines the diastereomers (cis and trans), and the absolute configuration at each center defines the specific enantiomer.
The four stereoisomers are:
-
(2R,1'R)-2-Cyclopentylazepane
-
(2S,1'S)-2-Cyclopentylazepane
-
(2R,1'S)-2-Cyclopentylazepane
-
(2S,1'R)-2-Cyclopentylazepane
It is crucial for drug development professionals to isolate and characterize each of these stereoisomers, as they may possess significantly different pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties of this compound Stereoisomers
Table 1: Projected Physicochemical Properties of this compound Stereoisomers
| Property | (2R,1'R) & (2S,1'S) Pair (trans) | (2R,1'S) & (2S,1'R) Pair (cis) | Reference Compound (Racemic Mixture) |
| Molecular Formula | C₁₁H₂₁N | C₁₁H₂₁N | C₁₁H₂₁N |
| Molecular Weight | 167.29 g/mol | 167.29 g/mol | 167.29 g/mol |
| Melting Point | Expected to be different from cis | Expected to be different from trans | Data not available |
| Boiling Point | Expected to be different from cis | Expected to be different from trans | Data not available |
| Optical Rotation | Equal and opposite signs | Equal and opposite signs | 0° |
| Solubility | Expected to differ from cis | Expected to differ from trans | Data not available |
| pKa | Expected to be similar | Expected to be similar | Data not available |
Experimental Protocols
The synthesis and separation of the individual stereoisomers of this compound require stereoselective synthetic methods and robust chiral separation techniques.
General Synthetic Approach
A common route to 2-substituted azepanes involves the ring expansion of a corresponding substituted piperidine or the cyclization of a linear precursor. For a stereocontrolled synthesis, a chiral auxiliary or a chiral catalyst would be employed.
A plausible, generalized synthetic route could involve:
-
Preparation of a chiral precursor: This could be a chiral piperidine derivative or a linear amino alcohol with the desired stereochemistry at the eventual C2 position.
-
Introduction of the cyclopentyl group: This could be achieved via a Grignard reaction with a suitable electrophile on the piperidine ring or by alkylation of a precursor.
-
Ring expansion or cyclization: Depending on the strategy, a ring expansion of the piperidine or an intramolecular cyclization of the linear precursor would form the azepane ring. The stereochemistry at the cyclopentyl attachment point would need to be controlled during this or a subsequent step.
-
Diastereomer Separation: If the synthesis yields a mixture of diastereomers, they can be separated using standard chromatographic techniques (e.g., column chromatography on silica gel) due to their different physical properties.
-
Enantiomer Resolution: The separated diastereomeric pairs (racemates) would then be resolved into their individual enantiomers using chiral chromatography.
Chiral Separation Protocol: High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers. A generalized protocol for the separation of this compound enantiomers is outlined below.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or protein-based columns are often effective for the separation of amines.
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
A small amount of an amine modifier (e.g., diethylamine or triethylamine) is often added to the mobile phase to improve peak shape and reduce tailing for basic compounds like azepanes.
General Procedure:
-
Sample Preparation: Dissolve the racemic mixture of the this compound diastereomer in the mobile phase to a concentration of approximately 1 mg/mL.
-
Method Development:
-
Start with a mobile phase composition of 90:10 (v/v) hexane:isopropanol with 0.1% diethylamine.
-
Inject the sample and monitor the chromatogram.
-
If separation is not achieved, systematically vary the ratio of hexane to isopropanol.
-
Screen different chiral columns if necessary.
-
-
Analysis: Once baseline separation is achieved, the individual enantiomers can be collected for further characterization. The relative amounts of each enantiomer in a mixture can be determined by integrating the peak areas.
Table 2: Example HPLC Method Parameters for Chiral Separation of a 2-Alkylazepane Analogue
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Heptane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Characterization
The absolute stereochemistry of the separated isomers would be determined using techniques such as:
-
X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure of a crystalline sample.
-
Vibrational Circular Dichroism (VCD): Can be used to determine the absolute configuration of chiral molecules in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents can help to distinguish between enantiomers. 2D NMR techniques (COSY, HSQC, HMBC) will be crucial for confirming the connectivity and relative stereochemistry of the diastereomers.
Potential Biological Significance and Signaling Pathways
While the specific biological targets of this compound are yet to be elucidated, the azepane scaffold is present in numerous bioactive molecules. These compounds often act as enzyme inhibitors or receptor modulators. Based on the activities of related compounds, this compound stereoisomers could potentially interact with various signaling pathways.
Potential as Enzyme Inhibitors
Azepane derivatives have been identified as inhibitors of several key enzymes. For example, some inhibit γ-secretase, an enzyme implicated in Alzheimer's disease, while others inhibit protein kinases such as PKB/Akt, which are central to cell survival and proliferation pathways.
Caption: Potential mechanism of action for this compound as an enzyme inhibitor.
Potential in Neuropharmacology
Structurally related compounds to this compound have shown activity at monoamine transporters (e.g., for dopamine and norepinephrine) and sigma receptors, which are involved in various neurological processes. This suggests that the stereoisomers of this compound could have applications in neuroscience.
Logical Relationships and Experimental Workflow
The relationship between the stereoisomers and a typical experimental workflow for their study can be visualized.
Caption: Logical relationship of stereoisomers and a typical experimental workflow.
Conclusion
The presence of two chiral centers in this compound gives rise to a rich stereochemical landscape with four potential stereoisomers. This technical guide has provided a foundational understanding of these isomers, including their projected properties and generalized protocols for their synthesis and separation. The potential for these stereoisomers to exhibit distinct biological activities underscores the importance of their individual isolation and characterization in the context of drug discovery. The provided diagrams illustrate the logical relationships between the isomers and a potential workflow for their investigation, as well as a hypothetical mechanism of action. This document serves as a valuable starting point for researchers and scientists entering into the exploration of this compound and its derivatives.
2-Cyclopentylazepane: A Technical Guide for Researchers
An In-depth Analysis of Synthesis, Properties, and Potential Biological Significance
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Cyclopentylazepane is a saturated heterocyclic amine containing a seven-membered azepane ring substituted with a cyclopentyl group at the 2-position. While specific research on this exact molecule is not currently prevalent in published literature, its structural motifs are of significant interest in medicinal chemistry. Azepane scaffolds are present in a variety of biologically active compounds, and the incorporation of a cyclopentyl group can modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical in drug design. This technical guide provides a comprehensive overview of the available information regarding this compound, including its commercial availability, a plausible synthetic route based on established methodologies for related compounds, and a prospective look at its potential biological activities.
Commercial Availability
A thorough search of major chemical supplier catalogs indicates that this compound is not a readily available, off-the-shelf compound . It is not listed in the product catalogs of major suppliers under its IUPAC name or known synonyms. This suggests that researchers interested in studying this molecule will likely need to pursue custom synthesis.
Table 1: Commercial Availability Summary
| Compound Name | IUPAC Name | Synonyms | Commercial Status |
| This compound | This compound | SCHEMBL8396522, BBL021267, STK893973, AKOS005638679 | Not Commercially Available (Requires Custom Synthesis) |
Physicochemical Properties
The fundamental physicochemical properties of this compound have been computed and are available through public chemical databases.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁N | PubChem |
| Molecular Weight | 167.29 g/mol | PubChem |
| XLogP3 | 2.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Proposed Synthesis Protocol
While a specific, validated synthesis for this compound has not been published, a plausible and efficient route can be designed based on established methods for the synthesis of 2-substituted azepanes. One of the most common and effective methods involves the lithiation of an N-protected azepane followed by alkylation with a suitable electrophile.
Experimental Protocol: Synthesis of this compound via Lithiation and Alkylation
Objective: To synthesize this compound from N-Boc-azepane.
Materials:
-
N-Boc-azepane
-
sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M solution)
-
(-)-Sparteine
-
Cyclopentyl bromide
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Argon gas
-
Standard laboratory glassware for anhydrous reactions
Methodology:
Step 1: Asymmetric Lithiation of N-Boc-azepane
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous diethyl ether (Et₂O).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add (-)-sparteine to the cooled Et₂O.
-
Slowly add sec-butyllithium (s-BuLi) solution dropwise to the stirred solution.
-
After the addition is complete, stir the mixture at -78 °C for 30 minutes.
-
Add a solution of N-Boc-azepane in anhydrous Et₂O dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 3 hours to ensure the formation of the lithiated intermediate.
Step 2: Alkylation with Cyclopentyl Bromide
-
To the reaction mixture from Step 1, add cyclopentyl bromide dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 3 hours.
-
Gradually warm the reaction mixture to room temperature and stir overnight.
Step 3: Work-up and Purification of N-Boc-2-cyclopentylazepane
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-cyclopentylazepane.
-
Purify the crude product by flash column chromatography on silica gel.
Step 4: Deprotection to Yield this compound
-
Dissolve the purified N-Boc-2-cyclopentylazepane in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution and stir at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with 1 M NaOH solution to a pH > 10.
-
Extract the aqueous layer with DCM.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Potential Signaling Pathway Modulation
Given that many azepane-containing compounds exhibit activity as modulators of G-protein coupled receptors (GPCRs), a hypothetical signaling pathway is presented below. This is a generalized representation and would require experimental validation for this compound.
Caption: Hypothetical GPCR signaling pathway for this compound.
Potential Biological and Pharmacological Relevance
While no biological data for this compound is currently available, the azepane scaffold is a key component in a number of pharmacologically active agents. The introduction of a cyclopentyl group can influence the compound's interaction with biological targets and its pharmacokinetic profile.
Potential Areas of Investigation:
-
Central Nervous System (CNS) Activity: Many azepane derivatives interact with CNS targets, including dopamine, serotonin, and norepinephrine transporters and receptors. The lipophilicity imparted by the cyclopentyl group may facilitate blood-brain barrier penetration, making this compound a candidate for screening against neurological and psychiatric disorders.
-
Receptor Agonism/Antagonism: The 2-substituted azepane motif is found in ligands for various GPCRs and ion channels. Screening of this compound in a panel of receptor binding assays could identify potential biological targets.
-
Enzyme Inhibition: The structural features of this compound could lend themselves to the inhibition of certain enzymes. High-throughput screening against various enzyme classes could uncover novel activities.
Conclusion
This compound represents an unexplored area of chemical space with potential for applications in drug discovery and chemical biology. Although not commercially available, a plausible synthetic route can be devised based on established chemical literature. Future research into the synthesis and biological evaluation of this and related compounds is warranted to fully understand their therapeutic potential. The information and protocols provided in this guide serve as a foundational resource for researchers interested in pursuing studies on this compound.
The Biological Frontier of Substituted Azepanes: A Technical Guide for Drug Discovery
Introduction: The azepane scaffold, a seven-membered saturated nitrogen-containing heterocycle, represents a privileged structure in medicinal chemistry. Its inherent three-dimensional flexibility allows for diverse substitution patterns, enabling the fine-tuning of pharmacological properties.[1] This conformational diversity is often crucial for bioactivity, making substituted azepanes a fertile ground for the discovery of novel therapeutics.[1] Derivatives of this versatile core have demonstrated a wide spectrum of biological activities, leading to the development of approved drugs such as the antidiabetic Tolazamide and the antihistamine Azelastine.[1] This technical guide provides an in-depth overview of the biological activities of substituted azepane derivatives, focusing on their anticancer, antimicrobial, and central nervous system (CNS) applications. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate further research and development in this promising area.
Anticancer Activity of Substituted Azepane Derivatives
Azepane-based compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[2][3] Their mechanisms of action are diverse, including the inhibition of crucial cellular machinery like topoisomerase II and tubulin, as well as key signaling kinases such as Protein Kinase B (Akt).
Quantitative Data: Anticancer Activity
The antiproliferative and mechanistic activities of representative anticancer azepane derivatives are summarized below.
Table 1: Cytotoxicity and Tubulin Polymerization Inhibition of Selected Azepane Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | Tubulin Polymerization Inhibition IC₅₀ (µM) | Citation(s) |
| Dibenzo[b,f]azepine-Isoxazoline | 4g: 5-[-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-methyl]-5H-dibenzo[b,f]azepine | LM8G7 (Murine Osteosarcoma) | Comparable to Cisplatin | Not Reported | [4][5] |
| OVSAHO (Human Ovarian) | Comparable to Cisplatin | Not Reported | [4][5] | ||
| MCF-7 (Human Breast) | Comparable to Cisplatin | Not Reported | [4][5] | ||
| RPMI8226-LR5 (Multiple Myeloma) | Comparable to Cisplatin | Not Reported | [4][5] | ||
| Pyrrolo[1,2-a]azepine | NT-6 (Acridane-based) | Average (4 cell lines) | 0.030 | 1.5 | [6] |
| Chalcone Derivative 43a | A549 (Human Lung) | 2.1 | 1.6 | [7] | |
| HeLa (Human Cervical) | 3.5 | 1.6 | [7] | ||
| MCF-7 (Human Breast) | 3.6 | 1.6 | [7] |
Table 2: Topoisomerase II and CDK2 Inhibition by Selected Azepane Derivatives
| Compound Class | Specific Derivative | Target | Inhibition IC₅₀ / Kᵢ | Citation(s) |
| Dibenzo[b,f]azepine | 5e: 2-(5H-Dibenzo[b,f]azepin-5-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | Topoisomerase II | 6.36 µM (IC₅₀) | [8] |
| Pyrrolo[1,2-a]azepine Analogue | PHA-533533 | CDK2/cyclin A | 31 nM (Kᵢ) | [9][10] |
Key Anticancer Mechanisms and Signaling Pathways
Certain azepane derivatives exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division. By inhibiting tubulin polymerization, these compounds induce a G2/M phase cell cycle arrest, leading to mitotic catastrophe and subsequent cell death through apoptosis or necrosis.[2][11] This process often involves the upregulation of the cell cycle inhibitor p21, which can block apoptosis and steer the cell towards a necrotic fate.[5][11]
Caption: Azepane-mediated tubulin polymerization inhibition pathway.
Topoisomerase II is a vital enzyme that resolves DNA tangles during replication. Inhibitors trap the enzyme-DNA cleavage complex, leading to the accumulation of permanent DNA double-strand breaks.[4][12] This DNA damage activates sensor kinases like ATM/ATR, which in turn trigger downstream pathways involving Chk2, p53, and c-Abl, ultimately culminating in the activation of the mitochondrial apoptotic cascade.[4][13]
Caption: Topoisomerase II inhibition leading to apoptosis.
CDK2, in complex with cyclin A or E, is a key regulator of cell cycle progression, particularly through the G1/S and G2/M transitions.[14][15] Inhibition of CDK2/cyclin A by azepane analogues can disrupt these checkpoints, leading to a G2/M arrest and subsequent apoptosis.[16][17] This arrest prevents damaged cells from entering mitosis, providing a therapeutic window for eliminating cancer cells.[14]
Caption: CDK2 inhibition pathway leading to G2/M arrest and apoptosis.
Experimental Protocols: Anticancer Assays
A typical workflow for screening and characterizing novel anticancer compounds involves a tiered approach, starting with broad cytotoxicity screening and progressing to specific mechanistic and in vivo studies.
Caption: General workflow for anticancer drug screening.
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Cell Plating: Seed cells in a 96-well plate at a density of 3,000–6,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of the test azepane derivative for 72 hours.
-
MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. Polymerization is monitored by the fluorescence enhancement of a reporter dye that incorporates into microtubules.
-
Reagent Preparation: Reconstitute purified tubulin (>99% pure) to 2-3 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP and a fluorescent reporter.
-
Plate Preparation: Pre-warm a 96-well plate to 37°C. Add 5-10 µL of the test azepane derivative at various concentrations to the wells.
-
Initiate Polymerization: Add 50-100 µL of the cold tubulin reaction mix to each well.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Monitor the increase in fluorescence (e.g., excitation at 355-360 nm, emission at 420-460 nm) every 60 seconds for one hour.
-
Data Analysis: Plot fluorescence intensity versus time. Calculate the inhibition of polymerization relative to a control (vehicle-treated) reaction and determine the IC₅₀ value.
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II. Intact, catenated kDNA cannot enter an agarose gel, while decatenated DNA circles can.
-
Reaction Setup: On ice, assemble a 20 µL reaction mix containing 10x topoisomerase II reaction buffer, 0.1-0.2 µg of kDNA substrate, the test azepane derivative at various concentrations, and water.
-
Enzyme Addition: Add purified topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 2 µL of 10% SDS.
-
Protein Digestion: Add proteinase K (to a final concentration of 50 µg/mL) and incubate at 37°C for 15-30 minutes to digest the enzyme.
-
Gel Electrophoresis: Add loading dye to the samples and run on a 1% agarose gel containing ethidium bromide.
-
Analysis: Visualize the DNA under UV light. Inhibition is indicated by the persistence of the catenated kDNA at the origin, compared to the control lane where decatenated circles migrate into the gel.
Antimicrobial Activity of Substituted Azepane Derivatives
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Substituted azepanes have shown promise in this area, with derivatives exhibiting potent activity against a range of bacteria and fungi.
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentrations (MICs) for representative antimicrobial azepane derivatives are presented below.
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Azepane Derivatives
| Compound Class | Specific Derivative | Organism | MIC (µg/mL) | MIC (µM) | Citation(s) |
| Pyridobenzazepine | Derivative 8 | E. coli | 39 | Not Reported | [18] |
| P. aeruginosa | 39 | Not Reported | [18] | ||
| M. luteus | 39 | Not Reported | [18] | ||
| Azepano-triterpenoid | Azepanouvaol (8) | MRSA | Not Reported | ≤ 0.15 | [11][19] |
| Azepanobetulinic acid cyclohexyl amide (4) | MRSA | Not Reported | ≤ 0.15 | [11][19] |
Note: MRSA refers to Methicillin-resistant Staphylococcus aureus.
Antimicrobial Screening and Mechanism
The primary mechanism for many antimicrobial triterpenoids is believed to be the disruption of the bacterial cytoplasmic membrane.[12] Azepano-fused triterpenoids have shown particularly potent activity against challenging pathogens like MRSA, with MIC values significantly lower than the standard-of-care antibiotic vancomycin.[11][19]
Experimental Protocols: Antimicrobial Assays
The process for identifying and evaluating new antimicrobial agents typically begins with broad screening for growth inhibition, followed by quantitative assessment and determination of the mode of action (bacteriostatic vs. bactericidal).
Caption: General workflow for antimicrobial drug screening.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test azepane derivative in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50-100 µL.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Central Nervous System (CNS) Activity of Substituted Azepane Derivatives
The azepane scaffold is present in several CNS-active drugs. Recent research has focused on novel derivatives that modulate monoamine transporters, which are key targets for the treatment of neuropsychiatric disorders like depression and ADHD.
Quantitative Data: Monoamine Transporter Inhibition
The inhibitory activity of a representative N-benzylated bicyclic azepane against key monoamine transporters is shown below.
Table 4: Monoamine Transporter Inhibition by N-Benzylated Bicyclic Azepane (R,R)-1a
| Transporter | Target | Inhibition IC₅₀ (nM) | Citation(s) |
| Norepinephrine Transporter | NET | 60 | [18] |
| Dopamine Transporter | DAT | 230 | [18] |
| Serotonin Transporter | SERT | 250 | [18] |
| Sigma-1 Receptor | σ-1R | ~110 | [18] |
Mechanism of Action: Monoamine Transporter Inhibition
Monoamine transporters (SERT, DAT, NET) are located on presynaptic neurons and are responsible for the reuptake of their respective neurotransmitters (serotonin, dopamine, norepinephrine) from the synaptic cleft.[20] This reuptake process terminates the neurotransmitter signal. Azepane derivatives like (R,R)-1a act as reuptake inhibitors, blocking the transporter and thereby increasing the concentration and duration of neurotransmitters in the synapse, which is the therapeutic mechanism for many antidepressants and stimulants.[18]
Caption: Mechanism of monoamine reuptake inhibition by azepane derivatives.
Experimental Protocol: Monoamine Transporter Inhibition Assay
Radioligand displacement assays are commonly used to determine the binding affinity of a compound to a specific transporter.
-
Cell Culture/Membrane Prep: Use cells stably expressing the human transporter of interest (e.g., hSERT, hDAT, or hNET) or membrane preparations from these cells.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]citalopram for SERT), and various concentrations of the test azepane derivative in an appropriate buffer.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value is a measure of the compound's affinity for the transporter.
Conclusion
Substituted azepane derivatives constitute a versatile and highly valuable class of compounds in modern drug discovery. Their broad range of biological activities, spanning from anticancer and antimicrobial to potent CNS effects, underscores the potential of the azepane scaffold. The data and protocols presented in this guide highlight key areas where these derivatives have shown significant promise. By providing a consolidated resource of quantitative data, detailed methodologies, and mechanistic pathway visualizations, this guide aims to serve as a catalyst for future research, enabling the scientific community to further explore and exploit the therapeutic potential of substituted azepanes.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinolone analogue inhibits tubulin polymerization and induces apoptosis via Cdk1-involved signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Apoptosis induced by topoisomerase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 7. Figure 2, Literature Flow Diagram - Screening for Oral Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis Induced by Topoisomerase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. S and G2 Phase Roles for Cdk2 Revealed by Inducible Expression of a Dominant-Negative Mutant in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stem cell - Wikipedia [en.wikipedia.org]
- 16. rupress.org [rupress.org]
- 17. Cdk2 Is Required for p53-Independent G2/M Checkpoint Control - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis is the most efficient death-pathway in tumor cells after topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
review of literature on cyclopentyl-substituted heterocycles
An In-depth Review of Cyclopentyl-Substituted Heterocycles in Medicinal Chemistry
The incorporation of a cyclopentane ring into heterocyclic scaffolds represents a significant strategy in modern drug discovery. This combination often yields molecules with favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional framework that can enhance binding affinity and selectivity for biological targets. The cyclopentane motif is a recurring feature in numerous natural products and medicinally relevant molecules, and its utility as a core scaffold in successful medicinal chemistry programs has established it as an underappreciated but valuable privileged structure in biomedical research[1].
This technical guide provides a comprehensive review of the recent literature on cyclopentyl-substituted heterocycles, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical space.
Synthetic Strategies
The construction of stereochemically complex and highly substituted cyclopentyl heterocycles presents a synthetic challenge, yet modern methodologies have provided accessible pathways to these valuable compounds[1]. Key strategies include multicomponent reactions (MCRs), cycloaddition reactions, and transition-metal-catalyzed cross-coupling reactions.
Multicomponent Reactions (MCRs)
MCRs are highly efficient for generating molecular complexity in a single step. An unprecedented three-component reaction involving an arylidene oxazolone, an enal, and a nucleophilic heterocyclic carbene (NHC) has been reported for the facile synthesis of fully substituted cyclopentanone derivatives with three contiguous stereocenters[2].
Cycloaddition Reactions
Diels-Alder reactions between cyclopentadiene and α,β-unsaturated sugar derivatives produce optically pure norbornene intermediates. These can be subsequently transformed into tetra-substituted cyclopentane derivatives with defined stereochemistry, which are of interest for synthesizing prostaglandin analogues[3]. Another approach involves a formal [3+2] cycloaddition of cyclopropyl ketones with alkenes, catalyzed by a chiral Ti(salen) complex, to yield polysubstituted cyclopentanes with excellent diastereo- and enantioselectivity[4].
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel cyclopentyl-substituted heterocycles, beginning with a multicomponent reaction.
Caption: A generalized workflow for the discovery of cyclopentyl-substituted heterocyclic drug candidates.
Key Experimental Protocols
While specific, detailed protocols are proprietary to the publishing research groups, the literature provides general methodologies.
General Procedure for Three-Component Synthesis of Substituted Cyclopentanones[2]:
-
Reactants: An arylidene oxazolone, an enal, and a nucleophilic heterocyclic carbene (NHC) catalyst.
-
Process: The reaction proceeds as a one-pot synthesis where the three components interact to form the cyclopentanone derivative. The NHC-bound enolate, formed from the enal, is intercepted by the arylidene oxazolone, which acts as a homoenolate equivalent.
-
Outcome: This method yields fully substituted cyclopentanones with high stereocontrol over three contiguous centers.
General Procedure for Palladium-Catalyzed Cross-Coupling[5]:
-
Substrates: An allylic chlorocycloalkene (as the cyclopentyl precursor) and an active methylene compound.
-
Catalyst System: A Palladium(0) catalyst.
-
Promoter: An organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or 1,1,3,3-tetramethylguanidine is used to facilitate the alkylation.
-
Outcome: This protocol yields 4-substituted-trans-1-phthalimido-2-cyclopentenes in modest to excellent yields.
Biological Activities and Structure-Activity Relationship (SAR)
Cyclopentyl-substituted heterocycles have demonstrated a broad spectrum of biological activities, including anti-inflammatory, cytostatic, and specific enzyme inhibitory effects[6]. The substitution pattern on both the cyclopentyl ring and the heterocyclic core plays a critical role in determining potency and selectivity.
A notable example is the structure-activity relationship study of YC-1 (Lificiguat), a soluble guanylate cyclase (sGC) activator. In a series of analogues, replacing other alkyl groups with a cyclopentyl moiety at a specific position (R1) was found to decrease potency, highlighting the sensitivity of the binding pocket to the size and conformation of the substituent[7].
The following diagram illustrates a simplified SAR logic based on the findings for YC-1 analogues.
Caption: A diagram illustrating the structure-activity relationship for R1 substituents.
Quantitative Data on Biological Activity
The following table summarizes the inhibitory activity of several R1-substituted YC-1 analogues against soluble guanylate cyclase (sGC)[7].
| Compound ID | R1 Substituent | Heterocycle Core | Biological Target | Activity (IC50) |
| 43c | n-Propyl | Indazole | sGC | 0.25 µM |
| 43f | Cyclopropyl | Indazole | sGC | 0.30 µM |
| 43h | Cyano | Indazole | sGC | 0.39 µM |
| 43e | t-Butyl | Indazole | sGC | 0.71 µM |
| 43g | Cyclopentyl | Indazole | sGC | 0.90 µM |
| 43d | n-Hexyl | Indazole | sGC | 1.04 µM |
Signaling Pathways and Mechanism of Action
Cyclopentyl-substituted heterocycles can modulate various signaling pathways depending on their specific biological target. For instance, inhibitors of lysine-specific demethylase 1 (KDM1A), an important epigenetic target in cancer, often feature a cyclopropyl or related small carbocyclic amine core[8]. A cyclopentyl-containing molecule designed to inhibit KDM1A would interfere with histone demethylation, thereby altering gene expression.
The diagram below depicts a simplified signaling pathway for a hypothetical KDM1A inhibitor.
Caption: A simplified diagram of KDM1A inhibition by a cyclopentyl-substituted heterocycle.
Conclusion
Cyclopentyl-substituted heterocycles are a versatile and valuable class of compounds in medicinal chemistry. While their synthesis can be challenging, modern organic chemistry provides robust methods for their construction[1]. The unique conformational properties of the cyclopentyl ring offer opportunities to explore chemical space in three dimensions, leading to potent and selective modulators of various biological targets. The data clearly indicate that while a cyclopentyl group can be beneficial, its efficacy is highly dependent on the specific biological target and the context of the overall molecular structure[7]. Future efforts in this area, particularly focusing on stereocontrolled synthesis and the exploration of novel heterocyclic pairings, are poised to deliver the next generation of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. An uncommon multicomponent reaction involving nucleophilic heterocyclic carbenes: facile synthesis of fully substituted cyclopentanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of asymmetrically-substituted cyclopentane derivatives from acyclic sugars - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Cyclopentane synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of 2-Cyclopentylazepane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azepane scaffold is a significant structural motif in medicinal chemistry, featured in a number of biologically active compounds and approved drugs.[1][2] The enantioselective synthesis of substituted azepanes, particularly those with specific stereochemistry at the C2 position, is of considerable interest for the development of novel therapeutics. This document provides a detailed overview of potential strategies for the enantioselective synthesis of 2-Cyclopentylazepane. As no direct synthesis for this specific molecule has been reported in the surveyed literature, this application note outlines hypothetical yet plausible synthetic approaches based on established methodologies for the asymmetric synthesis of 2-alkyl and other substituted azepanes. The protocols and data presented are derived from analogous reactions and are intended to serve as a foundational guide for the development of a specific synthetic route.
Introduction
The seven-membered azepane ring is a key structural component in numerous natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility allows for effective interaction with biological targets, making it a privileged scaffold in drug discovery. The synthesis of enantiomerically pure substituted azepanes is crucial, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This document focuses on the prospective enantioselective synthesis of this compound, a novel compound for which a direct synthetic pathway is not yet established in the literature. The following sections detail potential synthetic strategies, experimental protocols, and expected outcomes based on analogous transformations reported for similar azepane derivatives.
Proposed Synthetic Strategies
Several powerful methods for the asymmetric synthesis of substituted azepanes have been developed, which can be adapted for the synthesis of this compound. These strategies include:
-
Dearomative Ring Expansion of Nitroarenes: A modern approach that allows for the conversion of readily available substituted nitroarenes into polysubstituted azepanes.[3][4][5] This method is particularly attractive due to its modularity and the ability to translate the substitution pattern of the starting arene to the final azepane product.[4]
-
Asymmetric Lithiation and Conjugate Addition: This method involves the enantioselective deprotonation of an allylamine derivative using a chiral ligand, followed by a diastereoselective conjugate addition to an α,β-unsaturated ester.[6] This approach offers good control over multiple stereocenters.
-
Ring Expansion of Piperidines: Stereoselective and regioselective ring expansion of appropriately substituted piperidines can provide access to diastereomerically pure azepane derivatives.[7]
-
Silyl-aza-Prins Cyclization: This method allows for the synthesis of trans-azepanes with high diastereoselectivity through the cyclization of allylsilyl amines.[8][9]
For the synthesis of this compound, a dearomative ring expansion of a cyclopentyl-substituted nitroarene or an asymmetric conjugate addition of a cyclopentyl-containing nucleophile present as promising starting points.
Data Presentation: Expected Quantitative Outcomes for Azepane Synthesis
The following table summarizes typical quantitative data for the enantioselective synthesis of substituted azepanes based on the methodologies described in the literature. This data can be used as a benchmark for the development of a synthesis for this compound.
| Synthetic Strategy | Substrate Scope | Typical Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
| Dearomative Ring Expansion | Substituted Nitroarenes | 50-85 | Not always applicable | Not directly controlled | [4] |
| Asymmetric Lithiation/Conjugate Addition | N-Boc-allylamines, α,β-unsaturated esters | 60-90 | >98:2 | 90-99 | [6] |
| Piperidine Ring Expansion | Substituted Piperidines | Excellent | Exclusive | High (substrate dependent) | [7] |
| Silyl-aza-Prins Cyclization | Allylsilyl amines, Aldehydes | 70-95 | Good to Excellent | Not directly controlled | [8][9] |
Experimental Protocols
The following are detailed, hypothetical protocols for the enantioselective synthesis of this compound based on two of the most promising strategies identified from the literature.
Protocol 1: Asymmetric Synthesis via Dearomative Ring Expansion of a Nitroarene
This protocol is adapted from the work of Leonori and co-workers on the synthesis of polysubstituted azepanes from nitroarenes.[4][5]
Step 1: Synthesis of 1-Cyclopentyl-2-nitrobenzene
-
Materials: 2-Nitrobromobenzene, Cyclopentylmagnesium bromide, [Pd(dppf)Cl₂], THF.
-
Procedure: To a solution of 2-nitrobromobenzene in THF, add [Pd(dppf)Cl₂] (5 mol%). Slowly add a solution of cyclopentylmagnesium bromide in THF at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the crude product by column chromatography to yield 1-cyclopentyl-2-nitrobenzene.
Step 2: Photochemical Dearomative Ring Expansion
-
Materials: 1-Cyclopentyl-2-nitrobenzene, Triethyl phosphite, Diethylamine, Acetonitrile, Blue LEDs (450 nm).
-
Procedure: In a photoreactor equipped with blue LEDs, dissolve 1-cyclopentyl-2-nitrobenzene in acetonitrile. Add triethyl phosphite (5 equivalents) and diethylamine (10 equivalents). Irradiate the solution at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure and purify by column chromatography to obtain the corresponding 3H-azepine derivative.
Step 3: Hydrogenolysis to this compound
-
Materials: 3H-azepine derivative from Step 2, Platinum(IV) oxide (PtO₂), Ethanol, H₂ gas.
-
Procedure: Dissolve the 3H-azepine derivative in ethanol and add a catalytic amount of PtO₂. Place the reaction mixture under an atmosphere of hydrogen gas (1 atm) and stir at room temperature for 24 hours. Filter the reaction mixture through Celite and concentrate the filtrate to yield racemic this compound. Chiral separation may be achieved via chiral HPLC or by forming diastereomeric salts.
Protocol 2: Asymmetric Lithiation and Conjugate Addition
This protocol is based on the methodology developed for the asymmetric synthesis of polysubstituted azepanes.[6]
Step 1: Synthesis of N-Boc-N-(p-methoxyphenyl)allylamine
-
Follow established literature procedures for the synthesis of this starting material.
Step 2: Enantioselective Lithiation and Conjugate Addition
-
Materials: N-Boc-N-(p-methoxyphenyl)allylamine, (-)-Sparteine, sec-Butyllithium, Ethyl cyclopentylidenecrotonate, Diethyl ether.
-
Procedure: To a solution of N-Boc-N-(p-methoxyphenyl)allylamine and (-)-sparteine in diethyl ether at -78 °C, add sec-butyllithium dropwise. Stir the solution for 4 hours at -78 °C. In a separate flask, prepare a solution of ethyl cyclopentylidenecrotonate in diethyl ether. Add the ester solution to the lithiated amine solution at -78 °C. Stir for 2 hours and then quench with saturated aqueous NH₄Cl. Extract with diethyl ether and purify the crude product by column chromatography.
Step 3: Cyclization and Reduction to this compound
-
Materials: Adduct from Step 2, Trifluoroacetic acid, Sodium borohydride.
-
Procedure: Treat the purified adduct with trifluoroacetic acid in dichloromethane to effect hydrolysis and cyclization to the corresponding lactam. Reduce the lactam using a suitable reducing agent such as sodium borohydride in the presence of a Lewis acid to yield the enantiomerically enriched N-protected this compound. Subsequent deprotection will yield the final product.
Visualizations
Logical Workflow for Synthesis Strategy Selection
Caption: Decision workflow for selecting a synthetic strategy for this compound.
Generalized Experimental Workflow: Asymmetric Conjugate Addition
Caption: Generalized experimental workflow for the synthesis of 2-substituted azepanes.
Conclusion
While a direct, reported synthesis for this compound is not currently available in the chemical literature, several robust and well-established methodologies for the enantioselective synthesis of substituted azepanes provide a strong foundation for developing a successful synthetic route. The dearomative ring expansion of nitroarenes and the asymmetric lithiation-conjugate addition of allylamines represent two particularly promising approaches. The provided protocols are intended to serve as a starting point for researchers, and it is anticipated that optimization of reaction conditions will be necessary to achieve high yields and stereoselectivity for this specific target molecule. The continued development of novel methods for the synthesis of complex N-heterocycles like this compound will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to 2-Cyclopentylazepane from Cyclopentanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed synthetic methodology for the preparation of 2-Cyclopentylazepane, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, cyclopentanone. The described multi-step synthesis involves a key Beckmann rearrangement for the construction of the seven-membered azepane ring. This application note provides comprehensive experimental protocols, tabulated data for key reaction parameters, and visual diagrams of the synthetic workflow to aid in the successful replication and optimization of this synthetic route.
Introduction
Azepane derivatives are crucial structural motifs in a wide array of pharmacologically active compounds. The synthesis of substituted azepanes, particularly those with bulky alkyl groups at the 2-position, presents a significant challenge in synthetic organic chemistry. This document details a robust and efficient three-step synthetic pathway to this compound commencing with cyclopentanone. The synthesis leverages a Stork enamine alkylation to introduce the cyclopentyl moiety, followed by a regioselective Beckmann rearrangement to form the seven-membered lactam ring, and subsequent reduction to the target amine.
Overall Synthetic Pathway
The synthesis of this compound from cyclopentanone is proposed to proceed via the following three key transformations:
-
Synthesis of 2-Cyclopentylcyclohexanone: This intermediate is prepared via the Stork enamine alkylation of cyclohexanone with cyclopentyl bromide.
-
Synthesis of 7-Cyclopentyl-azepan-2-one: The 2-substituted cyclohexanone is converted to its oxime, which then undergoes a Beckmann rearrangement to yield the corresponding caprolactam derivative.
-
Synthesis of this compound: The final step involves the reduction of the lactam to the desired this compound.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Cyclopentylcyclohexanone
This procedure details the α-alkylation of cyclohexanone with cyclopentyl bromide using a Stork enamine intermediate.[1][2][3][4][5][6][7]
Reaction:
Figure 2: Reaction scheme for the synthesis of 2-Cyclopentylcyclohexanone.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclohexanone | 98.14 | 10.0 g | 0.102 |
| Pyrrolidine | 71.12 | 8.7 g (10.1 mL) | 0.122 |
| Cyclopentyl bromide | 149.03 | 16.7 g (12.5 mL) | 0.112 |
| Toluene | - | 150 mL | - |
| Diethyl ether | - | 100 mL | - |
| 2M HCl | - | 50 mL | - |
| Saturated NaHCO₃ | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (10.0 g, 0.102 mol), pyrrolidine (8.7 g, 0.122 mol), and toluene (150 mL).
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approximately 3-4 hours).
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
To the resulting crude enamine, add cyclopentyl bromide (16.7 g, 0.112 mol) and heat the mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, add 100 mL of diethyl ether to the reaction mixture.
-
Add 50 mL of 2M HCl and stir vigorously for 1 hour to hydrolyze the iminium salt.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 2-cyclopentylcyclohexanone.
Expected Yield: 65-75%
Step 2: Synthesis of 7-Cyclopentyl-azepan-2-one
This two-part procedure involves the formation of the oxime of 2-cyclopentylcyclohexanone, followed by a Beckmann rearrangement to the corresponding lactam.[8][9][10][11][12]
Reaction:
Figure 3: Reaction scheme for the synthesis of 7-Cyclopentyl-azepan-2-one.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (Part A) | Moles (Part A) | Quantity (Part B) | Moles (Part B) |
| 2-Cyclopentylcyclohexanone | 166.28 | 10.0 g | 0.060 | - | - |
| Hydroxylamine hydrochloride | 69.49 | 6.3 g | 0.091 | - | - |
| Pyridine | 79.10 | 7.1 g (7.2 mL) | 0.090 | - | - |
| Ethanol | - | 100 mL | - | - | - |
| 2-Cyclopentylcyclohexanone oxime | 181.29 | - | - | 10.0 g | 0.055 |
| Polyphosphoric acid (PPA) | - | - | - | 100 g | - |
Protocol - Part A: Oximation
-
In a 250 mL round-bottom flask, dissolve 2-cyclopentylcyclohexanone (10.0 g, 0.060 mol) in ethanol (100 mL).
-
Add hydroxylamine hydrochloride (6.3 g, 0.091 mol) and pyridine (7.1 g, 0.090 mol).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 2-cyclopentylcyclohexanone oxime.
Expected Yield: 90-95%
Protocol - Part B: Beckmann Rearrangement
-
In a 250 mL beaker, heat polyphosphoric acid (100 g) to 80 °C with stirring.
-
Slowly add 2-cyclopentylcyclohexanone oxime (10.0 g, 0.055 mol) in small portions to the hot PPA. The temperature of the reaction mixture should be maintained between 120-130 °C.
-
After the addition is complete, continue stirring at 130 °C for 30 minutes.
-
Carefully pour the hot reaction mixture onto 300 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 8.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude 7-cyclopentyl-azepan-2-one.
-
Purify the product by recrystallization or column chromatography.
Expected Yield: 70-80%
Step 3: Synthesis of this compound
This final step involves the reduction of the substituted caprolactam to the target azepane using lithium aluminum hydride.
Reaction:
Figure 4: Reaction scheme for the synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-Cyclopentyl-azepan-2-one | 181.29 | 5.0 g | 0.028 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 2.1 g | 0.055 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Water | - | 2.1 mL | - |
| 15% NaOH solution | - | 2.1 mL | - |
| Additional Water | - | 6.3 mL | - |
| Diethyl ether | - | 100 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Protocol:
-
To a dry 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (2.1 g, 0.055 mol) and anhydrous THF (100 mL).
-
Dissolve 7-cyclopentyl-azepan-2-one (5.0 g, 0.028 mol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 12 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water (2.1 mL), 15% aqueous NaOH solution (2.1 mL), and then more water (6.3 mL).
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration.
-
Wash the precipitate with diethyl ether (100 mL).
-
Combine the filtrate and the washings, and dry the solution over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Expected Yield: 80-90%
Summary of Quantitative Data
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Stork Enamine Alkylation | Cyclohexanone, Pyrrolidine, Cyclopentyl bromide | 80 | 12 | 65-75 |
| 2a | Oximation | 2-Cyclopentylcyclohexanone, NH₂OH·HCl, Pyridine | Reflux | 2 | 90-95 |
| 2b | Beckmann Rearrangement | 2-Cyclopentylcyclohexanone oxime, PPA | 130 | 0.5 | 70-80 |
| 3 | Lactam Reduction | 7-Cyclopentyl-azepan-2-one, LiAlH₄ | Reflux | 12 | 80-90 |
Conclusion
The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of this compound from cyclopentanone. The protocols are described in sufficient detail to be readily implemented in a standard organic synthesis laboratory. The use of the Stork enamine alkylation allows for the controlled introduction of the cyclopentyl group, and the subsequent Beckmann rearrangement provides a dependable method for the construction of the azepane ring system. This synthetic strategy should prove valuable for researchers engaged in the synthesis of novel azepane-based compounds for drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 3. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Describe how the following compounds could be prepared from cyclo... | Study Prep in Pearson+ [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Beckmann Rearrangement [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Purification of 2-Cyclopentylazepane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2-Cyclopentylazepane. The following methods are based on established chemical principles for the purification of secondary cyclic amines and are intended to serve as a comprehensive guide. While specific experimental data for this compound is not extensively available in public literature, these protocols offer robust starting points for developing a tailored purification strategy.
Introduction to Purification Strategies
This compound, a secondary alicyclic amine, can be purified using several standard organic chemistry techniques. The choice of method will depend on the nature and quantity of impurities, the desired final purity, and the scale of the purification. The principal techniques applicable to this compound are:
-
Preparative High-Performance Liquid Chromatography (HPLC): Ideal for achieving high purity, especially for small to medium-scale purifications and for separating closely related impurities.
-
Vacuum Distillation: Suitable for bulk purification to remove non-volatile impurities or those with significantly different boiling points. This method is preferred over atmospheric distillation to prevent thermal decomposition of the amine.
-
Crystallization of Amine Salts: A classic and effective method for obtaining highly pure crystalline material by converting the amine into a salt (e.g., hydrochloride), which can then be recrystallized. The pure salt can be converted back to the free amine.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for isolating this compound from reaction byproducts and other impurities. Both normal-phase and reversed-phase chromatography can be employed.
Application Notes:
-
Normal-Phase HPLC: This is often effective for separating isomers and less polar impurities. However, secondary amines can exhibit poor peak shape on standard silica columns due to strong interactions with acidic silanol groups. To mitigate this, a basic modifier is typically added to the mobile phase.
-
Reversed-Phase HPLC: This is the most common mode of preparative HPLC. For basic compounds like this compound, using a mobile phase with a suitable pH is crucial for achieving good peak shape and retention. An acidic modifier (e.g., trifluoroacetic acid or formic acid) is often used to protonate the amine, leading to better interaction with the stationary phase and improved peak symmetry.
Experimental Protocol: Reversed-Phase HPLC
This protocol is a general guideline and should be optimized for the specific impurity profile of the crude sample.
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector and fraction collector.
-
C18 stationary phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH) with 0.1% (v/v) TFA or FA.
Protocol Steps:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 95:5 Solvent A:Solvent B) or a compatible solvent like methanol. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical HPLC system with a smaller dimension column of the same stationary phase to determine the optimal gradient.
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B) for at least 5-10 column volumes.
-
Injection and Elution: Inject the prepared sample onto the column. Elute with a linear gradient of Solvent B. A typical gradient might be from 5% to 95% Solvent B over 30-40 minutes.
-
Fraction Collection: Monitor the elution profile using a UV detector (e.g., at 210-220 nm, as aliphatic amines have low UV absorbance) or a mass spectrometer if available. Collect fractions corresponding to the peak of interest.
-
Post-Purification Work-up: Combine the pure fractions. The solvent can be removed by rotary evaporation. If TFA was used, it will form a salt with the amine. To obtain the free amine, the residue can be dissolved in an organic solvent (e.g., dichloromethane) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate), followed by drying of the organic layer and solvent removal.
Data Presentation: Preparative HPLC
| Parameter | Normal-Phase HPLC (Hypothetical) | Reversed-Phase HPLC (Hypothetical) |
| Stationary Phase | Silica or Amino-propyl | C18 |
| Mobile Phase | Heptane/Isopropanol + 0.1% Triethylamine | Water/Acetonitrile + 0.1% TFA |
| Purity Achieved | >98% | >99% |
| Recovery | 80-90% | 85-95% |
| Throughput | Moderate | High |
Workflow Diagram: Preparative HPLC Purification
Caption: Workflow for the purification of this compound by preparative HPLC.
Vacuum Distillation
For larger quantities of crude this compound, vacuum distillation is an efficient method to separate it from non-volatile impurities or compounds with a significantly different boiling point.[1][2]
Application Notes:
-
Rationale for Vacuum: this compound is expected to have a high boiling point at atmospheric pressure, where it may be susceptible to thermal decomposition.[3] Applying a vacuum lowers the boiling point to a safer temperature range.[1][2]
-
Purity Considerations: Distillation is most effective when the boiling points of the components differ significantly. It may not be suitable for separating closely related isomers or impurities with similar volatilities.
Experimental Protocol: Vacuum Distillation
Apparatus:
-
A round-bottom flask (distilling flask).
-
A short-path distillation head with a condenser and a receiving flask.
-
A thermometer and a vacuum adapter.
-
A vacuum pump (e.g., rotary vane pump) and a vacuum gauge.
-
A heating mantle and a stirrer.
Protocol Steps:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all ground glass joints are properly sealed with vacuum grease. Use thick-walled tubing for vacuum connections.
-
Charging the Flask: Add the crude this compound to the distilling flask, filling it to no more than two-thirds of its volume. Add a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Close the system and slowly apply vacuum. A pressure of 1-10 mmHg is a good starting point.
-
Heating: Once the desired vacuum is stable, begin heating the distilling flask gently with the heating mantle while stirring.
-
Distillation: The temperature will rise, and the liquid will begin to boil. The vapor will condense in the condenser and be collected in the receiving flask. Record the temperature range over which the main fraction distills.
-
Completion: Stop the distillation when most of the desired product has been collected, leaving a small residue in the distilling flask to avoid distilling to dryness.
-
Cooling and Venting: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Data Presentation: Vacuum Distillation
| Parameter | Expected Value (Hypothetical) |
| Boiling Point | 80-100 °C at 5 mmHg (estimated) |
| Achievable Purity | 95-98% (depending on impurities) |
| Recovery | 70-85% |
| Scale | > 5 g |
Logical Diagram: Vacuum Distillation Process
Caption: Logical steps in the vacuum distillation of this compound.
Crystallization of Amine Salts
This method involves converting the basic this compound into a salt, which is often a crystalline solid that can be purified by recrystallization. The purified salt can then be neutralized to regenerate the pure free amine.
Application Notes:
-
Salt Selection: Hydrochloride salts are commonly used as they tend to form stable, crystalline solids. Other acids like HBr or oxalic acid can also be used.
-
Solvent Selection: The key is to find a solvent system where the amine salt is soluble at high temperatures but has low solubility at low temperatures, while the impurities remain in solution. Common solvents include isopropanol, ethanol, or mixtures like ethanol/diethyl ether.
Experimental Protocol: Purification via Hydrochloride Salt Formation
Materials:
-
Crude this compound.
-
Anhydrous diethyl ether or other suitable non-polar solvent.
-
Anhydrous HCl (as a solution in diethyl ether or as a gas).
-
Recrystallization solvent (e.g., isopropanol, ethanol/ether).
Protocol Steps:
-
Salt Formation:
-
Dissolve the crude amine in a suitable anhydrous solvent like diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) with stirring.
-
The hydrochloride salt will precipitate. Continue adding HCl until no more precipitate forms.
-
-
Isolation of Crude Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with cold diethyl ether to remove non-basic impurities.
-
Dry the crude salt.
-
-
Recrystallization:
-
Dissolve the crude salt in a minimum amount of a hot recrystallization solvent (e.g., isopropanol).
-
If the solution is colored, you can add a small amount of activated carbon and hot filter.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the pure crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified salt.
-
-
Liberation of the Free Amine:
-
Dissolve the purified salt in water.
-
Make the solution basic (pH > 10) by adding a strong base (e.g., 2M NaOH).
-
Extract the free amine into an organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent by rotary evaporation to yield the pure this compound.
-
Data Presentation: Purification via Crystallization
| Parameter | Expected Value (Hypothetical) |
| Salt Form | Hydrochloride |
| Recrystallization Solvent | Isopropanol |
| Purity Achieved | >99.5% |
| Overall Recovery | 60-80% |
| Scale | 1 g to >100 g |
Workflow Diagram: Purification via Salt Crystallization
Caption: Workflow for the purification of this compound via salt crystallization.
References
Application Notes and Protocols for Cyclopentyl-Containing Scaffolds in Drug Discovery
Introduction
While specific data on the direct use of 2-Cyclopentylazepane as a scaffold in drug discovery is limited in the readily available scientific literature, the cyclopentyl moiety is a valuable component in the design of novel therapeutic agents. Its incorporation can influence the pharmacokinetic and pharmacodynamic properties of a molecule. These notes will focus on related cyclopentyl-containing scaffolds, such as 2-cyclopentyloxyanisole and 2-(cyclopentylamino)thiazol-4(5H)-one, for which experimental data and protocols have been published.
2-Cyclopentyloxyanisole Derivatives as Antitumor Agents
Derivatives based on a 2-cyclopentyloxyanisole scaffold have been synthesized and evaluated for their in vitro antitumor activity.[1][2]
Data Presentation
Table 1: In Vitro Antitumor and Enzyme Inhibitory Activities of Selected 2-Cyclopentyloxyanisole Derivatives [1][2]
| Compound | Target/Cell Line | IC50 (µM) |
| 4a | TNF-α | 2.01 |
| PDE4B | 5.62 | |
| 4b | COX-2 | 1.08 |
| 6b | Antitumor (general) | 5.13 - 17.95 |
| 7b | PDE4B | 5.65 |
| Antitumor (general) | 5.13 - 17.95 | |
| 13 | TNF-α | 6.72 |
| COX-2 | 1.88 | |
| PDE4B | 3.98 | |
| Antitumor (general) | 5.13 - 17.95 | |
| 14 | Antitumor (general) | 5.13 - 17.95 |
| Celecoxib (Ref.) | COX-2 | 0.68 |
| TNF-α | 6.44 | |
| Roflumilast (Ref.) | PDE4B | 1.55 |
| Afatinib (Ref.) | Antitumor (general) | - |
| Doxorubicin (Ref.) | Antitumor (general) | - |
Note: The general antitumor activity for compounds 4a, 4b, 6b, 7b, 13, and 14 was reported as a range against a panel of human cancer cell lines (HePG2, HCT-116, MCF-7, PC3, and HeLa).[1]
Experimental Protocols
General Synthesis of Thioamide Derivatives (Compounds 9a-c, 10, and 11) [1]
-
Dissolve 3-(cyclopentyloxy)-4-methoxybenzaldehyde (5 mmol) and the appropriate amine derivative (25 mmol) in DMF (15 ml).
-
Add precipitated sulfur (12.5 mmol).
-
Heat the reaction mixture at 90 °C for 24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it onto crushed ice.
-
Filter the resulting precipitate, wash with water, and recrystallize from methanol.
General Synthesis of Pyridine Derivatives (Compounds 12a-c) [1]
-
Mix 3-(cyclopentyloxy)-4-methoxybenzaldehyde (2 mmol), the appropriate acetophenone derivative (2 mmol), ethyl cyanoacetate (2 mmol), and ammonium acetate (16 mmol) in ethanol (10 ml).
-
Heat the mixture under reflux for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate, wash with ethanol, and recrystallize from acetone.
Visualization
Caption: Workflow for the synthesis and biological evaluation of 2-cyclopentyloxyanisole derivatives.
2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives
Novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have been synthesized and are being investigated for their potential anticancer, antioxidant, and 11β-HSD inhibitory activities.[3]
Experimental Protocols
Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Unbranched Alkyl Substituents at C-5 (Procedure A) [3]
-
Dissolve N-cyclopentylthiourea and the appropriate 2-bromo ester in chloroform.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, process the reaction mixture to isolate the desired product.
Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives (Procedure B) [3]
-
Prepare a solution of sodium methoxide by dissolving sodium in anhydrous methanol.
-
Add N-cyclopentylthiourea (0.002 mol) and the corresponding 2-bromo ester (0.0022 mol) to the sodium methoxide solution.
-
Reflux the mixture for 7 to 14 days.
-
Evaporate the solvent.
-
Dissolve the resulting oily residue in water and neutralize with HCl to a pH of 7-8.
-
Extract the aqueous mixture with chloroform (4 x 20 mL).
-
Dry the combined organic layers over magnesium sulfate and evaporate the solvent to yield the product.
Visualization
Caption: Synthetic routes for 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.
General Considerations for Cyclopentyl Scaffolds in Drug Discovery
The inclusion of a cyclopentyl group, as with other cycloalkanes like cyclopropane and cyclobutane, can offer several advantages in drug design:
-
Increased Metabolic Stability : The cyclic structure can be less susceptible to metabolic degradation compared to linear alkyl chains.[4]
-
Conformational Restriction : The ring structure limits the number of accessible conformations, which can lead to higher binding affinity and selectivity for the target protein.[4]
-
Improved Brain Permeability : In some cases, the incorporation of a cycloalkane can increase lipophilicity, which may enhance penetration of the blood-brain barrier for CNS-targeted drugs.[4]
-
Filling Hydrophobic Pockets : The three-dimensional shape of the cyclopentyl ring can effectively occupy hydrophobic pockets within a protein's binding site.[5]
The cyclopentane framework is considered an underappreciated yet significant scaffold for biomedical research and should be regarded as a privileged scaffold in drug discovery.[6]
References
- 1. Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Cyclopentylazepane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azepane scaffold is a significant pharmacophore in medicinal chemistry, recognized for its presence in a number of biologically active compounds and approved drugs.[1][2][3] The seven-membered ring of azepane offers a flexible three-dimensional structure that can be exploited for optimal interaction with biological targets.[1] While direct applications of 2-Cyclopentylazepane are not extensively documented in publicly available literature, its structure represents a valuable starting point for the design and synthesis of novel therapeutic agents. The combination of a lipophilic cyclopentyl group at the 2-position of the azepane ring provides a unique scaffold for further chemical modification and exploration of its pharmacological potential.
These application notes provide a framework for utilizing this compound as a scaffold in drug discovery, drawing upon the broader knowledge of substituted azepane derivatives.
Potential Therapeutic Applications of this compound Derivatives
The azepane nucleus is a component of drugs with a wide array of therapeutic uses.[1][2] Based on the established activities of other azepane-containing molecules, derivatives of this compound could be investigated for, but not limited to, the following therapeutic areas:
-
Anticancer Agents: Various azepane derivatives have been explored for their potential as anticancer agents.[2]
-
Antimicrobial Agents: The azepane scaffold has been incorporated into molecules with antibacterial and antifungal properties.[2]
-
Central Nervous System (CNS) Disorders: Substituted azepanes have shown activity as anticonvulsants and have been investigated for the treatment of Alzheimer's disease.[2]
-
Histamine H3 Receptor Antagonists: The azepane ring is found in potent histamine H3 receptor antagonists, which have potential in treating neurological and inflammatory disorders.[2]
-
α-Glucosidase Inhibitors: Polyhydroxylated azepanes have been synthesized as potent glycosidase inhibitors, suggesting a potential for developing antidiabetic agents.[4]
Data on the Biological Activities of Azepane Derivatives
| Azepane Derivative Type | Biological Activity | Potential Therapeutic Area | Reference |
| Polyhydroxylated Azepanes | Glycosidase Inhibition (e.g., α-galactosidase, K_i = 2.2 µM) | Diabetes, Viral Infections | [4] |
| Fused-Ring Azepanes | Various Pharmacological Activities | Diverse | [3][5] |
| N-Substituted Azepanes | Histamine H3 Receptor Antagonism | Neurological Disorders | [1] |
| Azepane-Containing Natural Products (e.g., (-)-balanol) | Protein Kinase Inhibition | Oncology | [1] |
| General Substituted Azepanes | Anticancer, Antimicrobial, Anticonvulsant | Oncology, Infectious Diseases, Neurology | [2] |
Experimental Protocols
General Strategy for Derivatization of this compound
The secondary amine of the this compound scaffold provides a key handle for chemical modification to generate a library of diverse analogs for biological screening.
1. N-Alkylation/N-Arylation:
-
Objective: To introduce a variety of substituents on the nitrogen atom to explore the chemical space around the scaffold.
-
Reaction: Reductive amination or nucleophilic substitution.
-
Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add a slight excess of an aldehyde or ketone (1.1 equivalents) and a reducing agent like sodium triacetoxyborohydride (1.5 equivalents).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Amide Coupling:
-
Objective: To introduce amide functionalities, which are common in bioactive molecules.
-
Reaction: Acylation with carboxylic acids or acid chlorides.
-
Protocol:
-
To a solution of this compound (1 equivalent) and a carboxylic acid (1.1 equivalents) in a solvent like DCM, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents) and a base like triethylamine (1.5 equivalents).
-
Stir the mixture at room temperature for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC).
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
-
Visualizations
Experimental Workflow for Drug Discovery
Caption: A hypothetical workflow for the discovery of bioactive compounds derived from the this compound scaffold.
Potential Signaling Pathway Modulation
Caption: A potential mechanism of action for a this compound derivative acting as a GPCR antagonist.
Conclusion
While this compound itself is not a widely studied molecule in medicinal chemistry, its structural features make it an attractive starting point for the development of novel therapeutic agents. The proven success of the broader azepane class of compounds in targeting a range of diseases provides a strong rationale for the exploration of this compound derivatives. The synthetic protocols and discovery workflow outlined here offer a strategic approach for researchers to unlock the potential of this promising scaffold.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The first synthesis of substituted azepanes mimicking monosaccharides: a new class of potent glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Chiral Ligands in Asymmetric Catalysis
Note to the Reader:
Initial searches for the catalytic applications of 2-Cyclopentylazepane did not yield specific results detailing its use as a ligand in catalysis. This suggests that it is either a very niche ligand with limited published applications or that it is not commonly employed in the field.
To fulfill the request for detailed Application Notes and Protocols, we have selected a well-documented and structurally related class of chiral ligands: chiral diamines , with a specific focus on derivatives of (S)-2-(pyrrolidin-2-ylmethyl)pyridine . These ligands are extensively used in asymmetric catalysis and will serve as a representative example to illustrate the principles, applications, and experimental methodologies relevant to researchers, scientists, and drug development professionals.
Introduction to Chiral Diamine Ligands in Asymmetric Catalysis
Chiral diamine ligands are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with high efficiency and selectivity. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. One prominent application is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries.
The iridium complexes of chiral diamine ligands, in particular, have been shown to be highly effective catalysts for this transformation, often achieving excellent enantioselectivities (up to 99% ee) and high turnover numbers (TONs).[1][2][3] The structural rigidity and steric bulk of the ligand are crucial for achieving high levels of stereocontrol.
Application: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones
The combination of a chiral diamine ligand with an iridium precursor forms a catalyst that is highly active for the transfer hydrogenation of a wide range of ketones to their corresponding chiral alcohols. This reaction typically utilizes a simple hydrogen source like formic acid or isopropanol.
Quantitative Data Summary
The following table summarizes the catalytic performance of an Iridium-polydiamine complex in the asymmetric transfer hydrogenation of various functionalized ketones.[2][3]
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | 2-Oxo-2-phenylacetic acid | (R)-Mandelic acid | 95 | 99 |
| 2 | Acetophenone | (R)-1-Phenylethanol | 98 | 98 |
| 3 | 1-(4-Methoxyphenyl)ethanone | (R)-1-(4-Methoxyphenyl)ethanol | 97 | 99 |
| 4 | 1-(4-Chlorophenyl)ethanone | (R)-1-(4-Chlorophenyl)ethanol | 96 | 98 |
| 5 | 1-(2-Naphthyl)ethanone | (R)-1-(2-Naphthyl)ethanol | 94 | 97 |
Experimental Protocols
Synthesis of a Representative Chiral Diamine Ligand
This protocol describes a general method for the synthesis of a chiral polymeric diamine ligand via diboron-templated asymmetric reductive coupling.[1][2]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of a polymeric chiral diamine ligand.
Materials:
-
Dialdimine (1 mmol)
-
Chiral diboron (1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (4 mL)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of the dialdimine (1 mmol) in anhydrous THF (4 mL) under an inert atmosphere, add the chiral diboron (1 mmol) at 25 °C.
-
Stir the reaction mixture at 25 °C for 24 hours.
-
Upon completion, quench the reaction with an appropriate reagent (e.g., water or methanol).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure polymeric chiral diamine ligand.
Protocol for Asymmetric Transfer Hydrogenation of a Ketone
This protocol details the general procedure for the iridium-catalyzed asymmetric transfer hydrogenation of a functionalized ketone.[2][3]
Diagram of the Catalytic Cycle:
Caption: Simplified catalytic cycle for the iridium-catalyzed asymmetric transfer hydrogenation of a ketone.
Materials:
-
Iridium-polydiamine catalyst (0.5 mol%)
-
Ketone substrate (0.5 mmol)
-
Formic acid (2.5 mmol)
-
Water/Methanol (1:1 v/v, 2.5 mL)
-
Standard reaction vessel
Procedure:
-
In a reaction vessel, dissolve the ketone (0.5 mmol) in a mixture of water and methanol (1:1 v/v, 2.5 mL).
-
Add the iridium-polydiamine catalyst (0.5 mol%).
-
Add formic acid (2.5 mmol) to the reaction mixture.
-
Heat the reaction to 70 °C and stir for 12 hours.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Conclusion
References
Application Notes and Protocols for the Scalable Synthesis of 2-Cyclopentylazepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the multi-gram scale synthesis of 2-Cyclopentylazepane, a valuable saturated heterocyclic motif for drug discovery and development. The described two-step synthetic route involves the nucleophilic addition of a Grignard reagent to a protected caprolactam, followed by the reduction of the resulting cyclic imine. This procedure is designed to be robust and scalable, with specific considerations for reaction monitoring, purification, and safety at an increased scale. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
Azepane scaffolds are important structural motifs in a variety of biologically active compounds. The introduction of lipophilic substituents, such as a cyclopentyl group, at the 2-position can significantly influence the pharmacological properties of these molecules. This document outlines a practical and scalable laboratory procedure for the synthesis of this compound, starting from readily available ε-caprolactam. The synthesis is divided into two main stages: the formation of an N-protected 2-cyclopentyl-3,4,5,6-tetrahydro-2H-azepine intermediate via Grignard addition, and its subsequent reduction to the final product.
Synthetic Pathway Overview
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of N-Benzyl-ε-caprolactam
This initial step protects the nitrogen of the caprolactam, preventing side reactions during the Grignard addition.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| ε-Caprolactam | 113.16 | 100.0 g | 0.884 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 42.4 g | 1.06 |
| Benzyl Bromide | 171.04 | 151.2 g (105 mL) | 0.884 |
| Anhydrous Tetrahydrofuran (THF) | - | 1 L | - |
| Saturated Ammonium Chloride Solution | - | 500 mL | - |
| Brine | - | 500 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
A 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a 60% dispersion of sodium hydride (42.4 g, 1.06 mol) and anhydrous THF (500 mL).
-
A solution of ε-caprolactam (100.0 g, 0.884 mol) in anhydrous THF (500 mL) is added dropwise to the stirred suspension at 0 °C (ice bath).
-
After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 1 hour until the evolution of hydrogen gas ceases.
-
The mixture is cooled back to 0 °C, and benzyl bromide (151.2 g, 0.884 mol) is added dropwise.
-
The reaction mixture is then stirred at room temperature overnight.
-
The reaction is carefully quenched by the slow addition of saturated ammonium chloride solution (500 mL).
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 250 mL).
-
The combined organic layers are washed with brine (500 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude N-benzyl-ε-caprolactam is purified by vacuum distillation.
Expected Yield and Purity:
| Product | Appearance | Yield | Purity (by GC-MS) |
| N-Benzyl-ε-caprolactam | Colorless to pale yellow oil | ~85-95% | >98% |
Step 2: Synthesis of this compound
This step involves the key Grignard reaction followed by reduction. Two alternative reduction methods are provided.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Benzyl-ε-caprolactam | 203.28 | 101.6 g | 0.500 |
| Cyclopentylmagnesium Bromide (2.0 M in THF) | - | 300 mL | 0.600 |
| Anhydrous Tetrahydrofuran (THF) | - | 1 L | - |
| Reduction Method A: Catalytic Hydrogenation | |||
| Palladium on Carbon (10 wt%) | - | 5.0 g | - |
| Hydrogen Gas | 2.02 | Balloon or cylinder | - |
| Methanol | - | 500 mL | - |
| Reduction Method B: Sodium Borohydride | |||
| Sodium Borohydride | 37.83 | 28.4 g | 0.750 |
| Methanol | - | 1 L | - |
| Hydrochloric Acid (1 M) | - | As needed for work-up | - |
| Sodium Hydroxide (5 M) | - | As needed for work-up | - |
Procedure:
Grignard Reaction:
-
A 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a solution of N-benzyl-ε-caprolactam (101.6 g, 0.500 mol) in anhydrous THF (1 L).
-
The solution is cooled to 0 °C (ice bath).
-
Cyclopentylmagnesium bromide solution (2.0 M in THF, 300 mL, 0.600 mol) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
-
The reaction is carefully quenched by the slow addition of a saturated ammonium chloride solution (500 mL) at 0 °C.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 300 mL).
-
The combined organic layers are washed with brine (500 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude intermediate, 2-cyclopentyl-7-benzyl-3,4,5,6-tetrahydro-2H-azepine, which is used in the next step without further purification.
Reduction:
Caption: Alternative reduction workflows for the intermediate imine.
Method A: Catalytic Hydrogenation
-
The crude intermediate imine is dissolved in methanol (500 mL).
-
10% Palladium on carbon (5.0 g) is carefully added to the solution under a nitrogen atmosphere.
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a Parr hydrogenator).
-
The mixture is stirred vigorously under a hydrogen atmosphere at room temperature overnight.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the Celite is washed with methanol.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to afford this compound.
Method B: Sodium Borohydride Reduction
-
The crude intermediate imine is dissolved in methanol (1 L) and cooled to 0 °C.
-
Sodium borohydride (28.4 g, 0.750 mol) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.[1][2][3][4]
-
After the addition is complete, the mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH is ~2.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is basified to pH >12 with 5 M sodium hydroxide.
-
The product is extracted with diethyl ether (3 x 300 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to afford this compound.
Expected Yield and Purity:
| Product | Appearance | Yield (from N-Benzyl-ε-caprolactam) | Purity (by GC-MS) |
| This compound | Colorless oil | ~60-75% | >97% |
Scale-Up Considerations
Scaling up the synthesis of this compound requires careful attention to several factors, particularly concerning the Grignard reaction.
-
Heat Management: The Grignard reaction is exothermic. For larger scale synthesis, the rate of addition of the Grignard reagent must be carefully controlled to maintain the reaction temperature within the desired range. A jacketed reactor with efficient cooling is highly recommended.[5]
-
Mixing: Efficient stirring is crucial to ensure homogenous reaction conditions and prevent localized overheating.[5]
-
Inert Atmosphere: Maintaining a strictly anhydrous and inert atmosphere (e.g., under nitrogen or argon) is critical for the success of the Grignard reaction, as Grignard reagents react readily with water and oxygen.
-
Reagent Purity: The purity of the N-benzyl-ε-caprolactam and the Grignard reagent will significantly impact the yield and purity of the final product.
-
Purification: Vacuum distillation is a suitable method for purification at the gram scale. For larger quantities, fractional distillation may be necessary to achieve high purity.
-
Safety: Grignard reagents are highly reactive and can be pyrophoric. Appropriate personal protective equipment (PPE) should be worn at all times, and the reaction should be conducted in a well-ventilated fume hood.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields for a 0.5 mol Scale Synthesis.
| Step | Reaction | Key Parameters | Reactant Amount (mol) | Product Yield (g) | Molar Yield (%) |
| 1 | N-Benzylation of ε-Caprolactam | 0 °C to RT, THF, 12 h | 0.884 | 162.6 - 181.9 | 85 - 95 |
| 2a | Grignard Reaction | 0 °C to RT, THF, 3 h | 0.500 | - | - |
| 2b | Catalytic Hydrogenation | RT, H2 (1 atm), Pd/C, MeOH, 12 h | - | 50.8 - 63.5 | 60 - 75 |
| 2c | NaBH4 Reduction | 0 °C to RT, MeOH, 4 h | - | 50.8 - 63.5 | 60 - 75 |
Conclusion
The provided protocol offers a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly during the exothermic Grignard addition, this procedure can be adapted for the production of multi-gram quantities of the target compound. The availability of two effective reduction methods provides flexibility in the final step of the synthesis. This application note serves as a comprehensive guide for researchers and professionals in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols for the Quantification of 2-Cyclopentylazepane
These application notes provide detailed methodologies for the quantitative analysis of 2-Cyclopentylazepane in research and drug development settings. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to deliver accurate and precise measurements of this compound in various sample matrices.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
Experimental Protocol
1.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
1.2. Method Validation Parameters
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
| Parameter | Result |
| Linearity (R²) | |
| > 0.999 | |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | |
| 98 - 102% | |
| Precision (% RSD) | |
| < 2% | |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is designed for the sensitive and selective quantification of this compound, particularly in complex matrices such as biological fluids, after appropriate sample extraction.
Experimental Protocol
2.1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantification Ion (m/z): To be determined based on the mass spectrum of this compound.
-
Qualifier Ions (m/z): To be determined for confirmation.
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at 1 mg/mL. Create working standards through serial dilution.
-
Sample Preparation (e.g., from plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
Data Presentation
| Parameter | Result |
| Linearity (R²) | |
| > 0.998 | |
| Range | 1 - 500 ng/mL |
| Accuracy (% Recovery) | |
| 95 - 105% | |
| Precision (% RSD) | |
| < 5% | |
| LOD | 0.2 ng/mL |
| LOQ | 0.7 ng/mL |
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Application Notes and Protocols for In Vitro Assays of 2-Cyclopentylazepane Derivatives
These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals working with 2-Cyclopentylazepane derivatives, focusing on their potential as enzyme inhibitors and anticancer agents. The following sections detail in vitro assays for a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, a subset of this chemical class.
Application Note 1: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Introduction: 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the peripheral metabolism of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol.[1] Overexpression of 11β-HSD1 is implicated in various metabolic disorders, making it a promising therapeutic target.[1] A series of novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have been synthesized and evaluated for their inhibitory activity against 11β-HSD1.[2]
Data Presentation: 11β-HSD1 and 11β-HSD2 Inhibitory Activity
The inhibitory activities of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives were assessed in vitro.[2] The results, including IC50 values for the most potent compounds, are summarized below.
| Compound ID | Structure | % Inhibition of 11β-HSD1 at 10 µM | IC50 (µM) for 11β-HSD1 | % Inhibition of 11β-HSD2 at 10 µM |
| 3c | 5-propyl-2-(cyclopentylamino)thiazol-4(5H)-one | >50% | Not Determined | <50% |
| 3d | 5-isobutyl-2-(cyclopentylamino)thiazol-4(5H)-one | >50% | Not Determined | <50% |
| 3e | 5-benzyl-2-(cyclopentylamino)thiazol-4(5H)-one | >50% | Not Determined | <50% |
| 3f | 5-(4-methylbenzyl)-2-(cyclopentylamino)thiazol-4(5H)-one | >50% | Not Determined | <50% |
| 3g | 5-(4-bromobenzyl)-2-(cyclopentylamino)thiazol-4(5H)-one | >50% | Not Determined | <50% |
| 3h | 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | >50% | 0.07 | <50% |
| 3i | 5,5-diphenyl-2-(cyclopentylamino)thiazol-4(5H)-one | >50% | Not Determined | <50% |
Data sourced from a study on novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.[2]
Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory activity of test compounds on 11β-HSD1.
Materials:
-
HEK-293 cells stably co-expressing human 11β-HSD1 and H6PDH
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Radiolabeled [3H]-cortisone
-
Test compounds (this compound derivatives)
-
Positive control inhibitor (e.g., carbenoxolone, glycyrrhetinic acid)
-
Scintillation cocktail
-
TLC plates
-
Phosphorimager or scintillation counter
Procedure:
-
Cell Culture: Culture HEK-293 cells expressing 11β-HSD1/H6PDH in appropriate medium supplemented with FBS.
-
Plating: Seed the cells in 24- or 48-well plates and grow to confluence.
-
Compound Preparation: Prepare stock solutions of test compounds and the positive control in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Assay Incubation:
-
Remove the culture medium from the cells.
-
Add fresh, serum-free medium containing the radiolabeled cortisone (e.g., 200 nM).
-
Add the test compounds at various concentrations (e.g., from 10 nM to 100 µM). Include a vehicle control (solvent only) and a positive control.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 30 minutes to 4 hours).[3]
-
-
Steroid Extraction:
-
After incubation, collect the supernatant.
-
Extract the steroids from the supernatant using an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness.
-
-
Analysis:
-
Resuspend the dried steroid extract in a small volume of solvent.
-
Spot the samples onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate cortisone and cortisol.
-
Quantify the conversion of [3H]-cortisone to [3H]-cortisol using a phosphorimager or by scraping the corresponding spots and measuring radioactivity with a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of cortisol formation for each sample.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and calculate the IC50 value using non-linear regression analysis.
-
Application Note 2: Anticancer Activity using MTS Assay
Introduction: The MTS assay is a colorimetric method used to assess cell viability and proliferation.[4] It is widely employed in drug discovery to evaluate the cytotoxic effects of potential anticancer agents.[4] The principle of the assay is based on the reduction of the MTS tetrazolium compound by metabolically active cells to a colored formazan product, which is soluble in the cell culture medium.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4] This assay was used to evaluate the anticancer activity of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives against several human cancer cell lines.[2]
Data Presentation: Anticancer Activity
The cytotoxic effects of the 2-(cyclopentylamino)thiazol-4(5H)-one derivatives were evaluated against a panel of human cancer cell lines. While specific IC50 values were not detailed in the initial reports, significant reductions in cell viability were noted for most compounds, particularly against Caco-2, MDA-MB-231, and SK-MEL-30 cell lines.[2] The table below provides a qualitative summary of the reported activity.
| Cell Line | Cancer Type | Observed Cytotoxicity |
| Caco-2 | Human Colon Carcinoma | Significant reduction in cell viability observed. |
| PANC-1 | Human Pancreatic Carcinoma | Moderate reduction in cell viability. |
| U-118 MG | Glioma | Moderate reduction in cell viability. |
| MDA-MB-231 | Human Breast Carcinoma | Significant reduction in cell viability observed. |
| SK-MEL-30 | Skin Melanoma | Significant reduction in cell viability observed. |
Based on findings for 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.[2]
Experimental Protocol: MTS Cell Viability Assay
This protocol outlines the steps for determining the effect of this compound derivatives on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., Caco-2, MDA-MB-231)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds (this compound derivatives)
-
MTS reagent (containing an electron coupling solution like PES)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
-
-
MTS Assay:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Signaling Pathway
The following diagram illustrates the enzymatic reaction catalyzed by 11β-HSD1, which is the target of the described 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.
References
- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. iscaconsortium.org [iscaconsortium.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. resources.novusbio.com [resources.novusbio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyclopentylazepane
Welcome to the technical support center for the synthesis of 2-Cyclopentylazepane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via two common synthetic routes: Reductive Amination and N-Alkylation.
Route 1: Reductive Amination of Cyclopentanone with Azepane
This pathway involves the reaction of cyclopentanone with azepane in the presence of a reducing agent.
Question: I am observing very low yields of this compound. What are the potential causes and solutions?
Answer:
Low yields in reductive amination can stem from several factors. Below is a table summarizing potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Suggestions |
| Inefficient Imine Formation | - Ensure anhydrous reaction conditions, as water can hydrolyze the imine intermediate.- Use a dehydrating agent (e.g., molecular sieves, Na₂SO₄) or a Dean-Stark apparatus to remove water. |
| Suboptimal Reducing Agent | - The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often effective for reductive amination as it is mild and selective. Other options include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.- Ensure the reducing agent is fresh and has been stored properly. |
| Incorrect Stoichiometry | - Optimize the molar ratio of cyclopentanone, azepane, and the reducing agent. A slight excess of the amine and reducing agent may improve yield. |
| Reaction Temperature and Time | - If the reaction is too slow, consider a moderate increase in temperature. However, high temperatures can lead to side reactions.- Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. |
Question: My final product is contaminated with significant amounts of unreacted starting materials. How can I improve the conversion?
Answer: To drive the reaction to completion, consider the following:
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Increase Reaction Time: Allow the reaction to stir for a longer period. Monitor by an appropriate analytical method (TLC, GC, LC-MS) until the starting materials are consumed.
-
Sequential Addition: Add the reducing agent portion-wise to maintain its concentration throughout the reaction.
-
pH Control: The pH of the reaction mixture can influence the rate of imine formation and the stability of the reducing agent. For reagents like NaBH₃CN, a slightly acidic medium (pH 5-6) is often optimal.
Question: I am observing the formation of a significant byproduct, which I suspect is the dimer of azepane. How can I minimize this?
Answer: Dimerization can occur if the azepane reacts with itself. To minimize this:
-
Control Stoichiometry: Use a slight excess of cyclopentanone to ensure the azepane preferentially reacts with the ketone.
-
Slow Addition: Add the azepane slowly to the reaction mixture containing cyclopentanone to maintain a low concentration of free amine.
Route 2: N-Alkylation of Azepane with a Cyclopentyl Halide
This method involves the direct alkylation of the azepane nitrogen with a cyclopentyl halide (e.g., cyclopentyl bromide or iodide).
Question: My N-alkylation reaction is showing low conversion, and I'm recovering a lot of unreacted azepane. What can I do?
Answer: Low conversion in N-alkylation can be addressed by optimizing several reaction parameters.
| Potential Cause | Troubleshooting Suggestions |
| Insufficiently Reactive Alkylating Agent | - Cyclopentyl iodide is more reactive than cyclopentyl bromide or chloride. Consider using the iodide.- The addition of a catalytic amount of sodium iodide can promote the reaction if using a bromide or chloride. |
| Inappropriate Base | - A non-nucleophilic base is required to neutralize the hydrohalic acid formed during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.- Ensure the base is anhydrous and used in at least a stoichiometric amount. |
| Solvent Choice | - A polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is typically suitable for N-alkylation reactions. |
| Reaction Temperature | - Heating the reaction mixture can increase the rate of reaction. Monitor the temperature to avoid decomposition or side reactions. |
Question: I am observing the formation of a byproduct that appears to be cyclopentene. What is causing this and how can I prevent it?
Answer: The formation of cyclopentene suggests that an elimination reaction (E2) is competing with the desired substitution reaction (S(_N)2). To favor substitution over elimination:
-
Use a Less Hindered Base: A bulky base can promote elimination. Consider switching to a less sterically hindered base like potassium carbonate.
-
Lower Reaction Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature for a longer time may increase the yield of the desired product.
-
Choice of Leaving Group: Iodide is a better leaving group and can sometimes favor substitution over elimination compared to bromide or chloride.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound?
A1: Purification can often be achieved by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common mobile phase. Due to the basic nature of the product, it may be beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent tailing on the column. Alternatively, purification can be achieved by distillation under reduced pressure if the product is thermally stable.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the sample.
Q3: Are there any safety precautions I should be aware of when working with azepane and cyclopentyl halides?
A3: Yes. Azepane is a cyclic amine and should be handled in a well-ventilated fume hood. It is corrosive and can cause skin and eye irritation. Cyclopentyl halides are alkylating agents and should be handled with care as they are potentially harmful. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
-
To a solution of cyclopentanone (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added azepane (1.2 eq).
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature and monitored by TLC or GC-MS until completion (typically 12-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: Synthesis of this compound via N-Alkylation
-
To a solution of azepane (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile (ACN) is added cyclopentyl bromide (1.2 eq).
-
The reaction mixture is heated to 60-80 °C and stirred under a nitrogen atmosphere.
-
The reaction progress is monitored by TLC or GC-MS.
-
Once the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound via reductive amination.
Caption: Troubleshooting logic for low yield in the N-alkylation synthesis of this compound.
Technical Support Center: Synthesis of 2-Cyclopentylazepane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Cyclopentylazepane synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely applicable and logical synthetic route involves a two-step process starting from 2-cyclopentylcyclohexanone. The first step is a Beckmann rearrangement of the corresponding oxime to form the lactam, 3-cyclopentylazepan-2-one and 7-cyclopentylazepan-2-one. The second step is the reduction of the desired lactam isomer (7-cyclopentylazepan-2-one) to the final product, this compound.
Q2: What are the key challenges in this synthesis?
A2: The primary challenges are:
-
Regioselectivity in the Beckmann Rearrangement: The rearrangement of 2-cyclopentylcyclohexanone oxime can theoretically yield two different lactam isomers. Achieving high selectivity for the desired 7-cyclopentylazepan-2-one is crucial for a high overall yield.[1]
-
Reaction Conditions for Rearrangement: The Beckmann rearrangement is typically catalyzed by strong acids, and optimizing the acid catalyst, temperature, and reaction time is necessary to maximize yield and minimize side reactions.[2][3][4]
-
Lactam Reduction: The reduction of the lactam to the cyclic amine requires a potent reducing agent. Incomplete reduction or side reactions can lower the yield and complicate purification.
-
Purification: Separating the final product from unreacted starting materials, byproducts, and residual reducing agent can be challenging.
Q3: How can I monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the disappearance of starting material and the appearance of the product in both steps. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the products and any byproducts formed.
Troubleshooting Guides
Step 1: Beckmann Rearrangement of 2-Cyclopentylcyclohexanone Oxime
Problem 1: Low yield of the desired lactam (7-cyclopentylazepan-2-one).
-
Possible Cause 1.1: Suboptimal Acid Catalyst. Different acid catalysts can lead to varying yields and regioselectivity.
-
Possible Cause 1.2: Incorrect Reaction Temperature. The reaction temperature can significantly influence the reaction rate and the formation of byproducts.
-
Solution: Optimize the reaction temperature. Start with conditions reported for similar 2-alkylcyclohexanone oximes and systematically vary the temperature.
-
-
Possible Cause 1.3: Formation of the undesired lactam isomer (3-cyclopentylazepan-2-one). The migration of the less substituted carbon can lead to the formation of the undesired regioisomer.
-
Solution: The regioselectivity of the Beckmann rearrangement is influenced by the migratory aptitude of the groups attached to the oxime. Generally, the more substituted carbon atom preferentially migrates.[7] The choice of acid catalyst and reaction conditions can influence the ratio of the two isomers. Analyze the product mixture (e.g., by GC-MS or NMR) to determine the isomer ratio and optimize conditions to favor the desired product.
-
-
Possible Cause 1.4: Beckmann Fragmentation. Under certain conditions, fragmentation of the oxime can occur, leading to the formation of nitriles and carbocations, which results in a lower yield of the desired lactam.[2][3]
-
Solution: Carefully select the promoting reagent and solvent conditions to favor the rearrangement over fragmentation. Quaternary carbon centers adjacent to the oxime can promote fragmentation.
-
Problem 2: The reaction is slow or does not go to completion.
-
Possible Cause 2.1: Insufficiently acidic conditions. The rearrangement is acid-catalyzed, and weak acidity can result in a slow reaction.
-
Solution: Increase the concentration of the acid catalyst or switch to a stronger acid.
-
-
Possible Cause 2.2: Low reaction temperature.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts by TLC or GC.
-
Step 2: Reduction of 7-Cyclopentylazepan-2-one to this compound
Problem 3: Low yield of this compound.
-
Possible Cause 3.1: Incomplete reduction. The lactam is a stable functional group and requires a powerful reducing agent.
-
Solution: Use a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). Ensure that a sufficient excess of the reducing agent is used. Monitor the reaction by TLC until the lactam is fully consumed.
-
-
Possible Cause 3.2: Side reactions. The use of strong reducing agents can sometimes lead to undesired side reactions.
-
Solution: Consider using alternative, milder reducing agents. For example, a combination of triflic anhydride (Tf₂O) and sodium borohydride (NaBH₄) can be an effective system for the reduction of secondary amides and lactams.
-
-
Possible Cause 3.3: Difficult work-up and product isolation. The work-up procedure for LiAlH₄ reductions can be challenging and may lead to product loss.
-
Solution: Follow a carefully controlled work-up procedure, such as the Fieser work-up, to quench the excess LiAlH₄ and precipitate the aluminum salts for easier filtration.
-
Problem 4: The final product is impure.
-
Possible Cause 4.1: Presence of unreacted lactam.
-
Solution: Ensure the reduction goes to completion by extending the reaction time or using a larger excess of the reducing agent.
-
-
Possible Cause 4.2: Contamination with aluminum salts (from LiAlH₄ reduction).
-
Solution: Perform a careful work-up and filtration to remove all aluminum salts. Washing the organic extract with a basic solution can also help.
-
-
Possible Cause 4.3: Presence of byproducts from the reduction.
Data Presentation
Table 1: Effect of Acid Catalyst on the Beckmann Rearrangement of 2-Methylcyclohexanone Oxime (Model System)
| Catalyst | Temperature (°C) | Time (h) | Total Yield (%) | Product Ratio (7-methyl-azepan-2-one : 3-methyl-azepan-2-one) |
| 85% H₂SO₄ | 120 | 0.5 | 85 | 60:40 |
| Polyphosphoric Acid (PPA) | 100 | 2 | 90 | 75:25 |
| Formic Acid | 100 | 6 | 70 | 55:45 |
| Methanesulfonic Acid | 110 | 1 | 88 | 70:30 |
| Trifluoroacetic Acid | 80 | 3 | 82 | 65:35 |
Note: This data is representative of a model system and should be used as a starting point for the optimization of the 2-cyclopentylcyclohexanone oxime rearrangement.
Table 2: Comparison of Reducing Agents for the Reduction of N-Alkyl Lactams (Model Systems)
| Reducing Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| LiAlH₄ | 3.0 | THF | 65 (reflux) | 4 | 85-95 |
| NaBH₄ / Tf₂O | 2.0 / 1.1 | THF | 0 to RT | 2 | 80-90 |
| BH₃·SMe₂ | 2.5 | THF | 65 (reflux) | 6 | 75-85 |
| Li N,N-dialkylaminoborohydrides | 2.5 | THF | 65 (reflux) | 2 | 90-98 |
Note: This data is compiled from studies on various N-alkyl lactams and serves as a guide for selecting a suitable reducing agent for 7-cyclopentylazepan-2-one.[10]
Experimental Protocols
Protocol 1: Beckmann Rearrangement of 2-Cyclopentylcyclohexanone Oxime using Polyphosphoric Acid (PPA)
-
Place 100 g of polyphosphoric acid in a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Heat the PPA to 80°C with stirring.
-
Slowly add 20 g (0.11 mol) of 2-cyclopentylcyclohexanone oxime to the stirred PPA over 30 minutes, maintaining the temperature between 80-90°C.
-
After the addition is complete, continue stirring at 90°C for 2 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution, keeping the temperature below 30°C with an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude lactam mixture.
-
Analyze the crude product by GC-MS to determine the isomer ratio. The isomers can be separated by fractional distillation under high vacuum or by column chromatography.
Protocol 2: Reduction of 7-Cyclopentylazepan-2-one with Lithium Aluminum Hydride (LiAlH₄)
Caution: LiAlH₄ is a highly reactive and flammable reagent. All operations should be carried out under a dry, inert atmosphere (nitrogen or argon) and with appropriate personal protective equipment.
-
Set up a dry three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Suspend 8.5 g (0.22 mol) of LiAlH₄ in 200 mL of anhydrous tetrahydrofuran (THF) in the flask.
-
Dissolve 15 g (0.083 mol) of 7-cyclopentylazepan-2-one in 100 mL of anhydrous THF and add it to the dropping funnel.
-
Slowly add the lactam solution to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential slow addition of:
-
8.5 mL of water
-
8.5 mL of 15% aqueous sodium hydroxide
-
25.5 mL of water
-
-
Stir the resulting white suspension at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite and wash the filter cake with THF (3 x 50 mL).
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the Beckmann rearrangement step.
References
- 1. organic chemistry - Regioselectivity of the Beckmann rearrangement - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. jocpr.com [jocpr.com]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions [scirp.org]
- 7. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. chembam.com [chembam.com]
- 9. US4349419A - Process for separation of alkyl phenols by azeotropic distillation - Google Patents [patents.google.com]
- 10. Aminoborohydrides. 11. Facile reduction of N-alkyl lactams to the corresponding amines using lithium aminoborohydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Cyclopentylazepane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Cyclopentylazepane. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are three primary synthetic routes for the preparation of this compound:
-
Route A: Beckmann Rearrangement of 2-cyclopentylcyclohexanone oxime, followed by reduction of the resulting lactam.
-
Route B: Reductive Amination of cyclohexanone with cyclopentylamine.
-
Route C: N-alkylation of azepane with a suitable cyclopentyl electrophile (e.g., cyclopentyl bromide).
Q2: I am seeing a significant amount of a byproduct with a different retention time in my GC-MS analysis. What could it be?
A2: The identity of the byproduct depends on the synthetic route used. Please refer to the specific troubleshooting guide for your synthetic method below. Common byproducts include isomeric products, over-alkylated products, or products resulting from competing side reactions like fragmentation or reduction of starting materials.
Q3: How can I minimize the formation of side products in my reaction?
A3: Minimizing side products often involves careful control of reaction conditions. Key parameters to consider include reaction temperature, choice of reagents and catalysts, stoichiometry of reactants, and reaction time. The troubleshooting guides below provide specific recommendations for each synthetic route.
Q4: Are there any recommended purification methods for this compound?
A4: Purification of this compound can typically be achieved by fractional distillation under reduced pressure due to its relatively high boiling point. Column chromatography on silica gel or alumina may also be employed, using a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol), often with a small amount of a basic modifier like triethylamine to prevent tailing of the amine product.
Troubleshooting Guides
Route A: Beckmann Rearrangement of 2-Cyclopentylcyclohexanone Oxime
This route involves the acid-catalyzed rearrangement of 2-cyclopentylcyclohexanone oxime to a mixture of lactams (3-Cyclopentylazepan-2-one and 7-Cyclopentylazepan-2-one), followed by their reduction to the corresponding amines.
Caption: Troubleshooting workflow for the Beckmann rearrangement route.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of the desired 3-Cyclopentylazepan-2-one and presence of an isomeric lactam (7-Cyclopentylazepan-2-one). | The Beckmann rearrangement is not fully regioselective. The migratory aptitude of the cyclopentyl-substituted carbon and the adjacent methylene group can be similar, leading to a mixture of products. The geometry of the oxime (syn/anti) also dictates the migrating group.[1][2] | 1. Confirm Oxime Geometry: If possible, characterize the (E/Z) isomers of the 2-cyclopentylcyclohexanone oxime, as the group anti to the hydroxyl group preferentially migrates.[1][2] 2. Modify Reaction Conditions: The ratio of isomers can be influenced by the acid catalyst and temperature. Experiment with different acids (e.g., polyphosphoric acid, sulfuric acid, or Lewis acids) and reaction temperatures to optimize for the desired isomer. Milder conditions may favor the migration of the more substituted group. |
| Presence of a nitrile byproduct (e.g., 6-cyano-1-cyclopentylhex-1-ene). | Beckmann Fragmentation: This competing reaction is favored when the migrating group can form a stable carbocation.[1][3][4] The tertiary carbon attached to the cyclopentyl group can stabilize a positive charge, making fragmentation a significant side reaction. | 1. Use Milder Reagents: Strong acids and high temperatures can promote fragmentation. Consider using milder reagents like cyanuric chloride/ZnCl₂ or p-toluenesulfonyl chloride to activate the oxime hydroxyl group.[1] 2. Lower Reaction Temperature: Perform the rearrangement at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy fragmentation pathway. |
| Incomplete conversion of the starting oxime. | Insufficiently strong acid catalyst or reaction time. | 1. Increase Acid Strength/Concentration: Use a stronger acid or a higher concentration of the current acid. 2. Increase Reaction Time/Temperature: Monitor the reaction by TLC or GC and ensure it is run to completion. |
| Low yield in the final reduction step (Lactam to Amine). | Incomplete reduction of the lactam. | 1. Ensure Anhydrous Conditions: Lithium aluminum hydride (LAH) is extremely reactive with water. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Sufficient LAH: Use a sufficient excess of LAH (typically 2-4 equivalents) to ensure complete reduction. 3. Adequate Reaction Time/Temperature: Reflux in an appropriate solvent (e.g., THF, diethyl ether) for a sufficient time to drive the reaction to completion. |
Step 1: Synthesis of 2-Cyclopentylcyclohexanone
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To a stirred solution of cyclohexanone (1.0 eq) and pyrrolidine (1.2 eq) in toluene, heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After the formation of the enamine is complete (monitored by GC), cool the reaction mixture and add cyclopentyl bromide (1.1 eq).
-
Heat the mixture to reflux until the alkylation is complete.
-
Cool the reaction mixture and add aqueous HCl to hydrolyze the enamine.
-
Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2-cyclopentylcyclohexanone.
Step 2: Oximation of 2-Cyclopentylcyclohexanone
-
Dissolve 2-cyclopentylcyclohexanone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) dissolved in water.
-
Stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC or GC).
-
Remove the ethanol under reduced pressure and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude oxime, which can be used in the next step without further purification.
Step 3: Beckmann Rearrangement
-
Slowly add the crude 2-cyclopentylcyclohexanone oxime (1.0 eq) to a stirred solution of polyphosphoric acid at a controlled temperature (e.g., 80-100 °C).
-
Heat the mixture for the required time, monitoring the reaction by TLC or GC.
-
Pour the hot mixture onto crushed ice and neutralize with a strong base (e.g., NaOH).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
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Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude lactam mixture.
Step 4: Reduction of the Lactam
-
Warning: Perform this reaction under an inert atmosphere (e.g., Argon or Nitrogen). LAH is highly reactive.
-
Suspend lithium aluminum hydride (LAH, 3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of the crude lactam (1.0 eq) in anhydrous THF to the LAH suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solid and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude this compound by vacuum distillation.
Route B: Reductive Amination of Cyclohexanone with Cyclopentylamine
This route involves the direct reaction of cyclohexanone and cyclopentylamine in the presence of a reducing agent to form this compound.
Caption: Troubleshooting workflow for the reductive amination route.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Significant amount of cyclohexanol byproduct. | The reducing agent is reducing the starting ketone (cyclohexanone) before it can form an imine with cyclopentylamine. This is common with strong reducing agents like NaBH₄. | 1. Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive towards ketones but readily reduces the intermediate iminium ion.[5] 2. Stepwise Procedure: First, allow the cyclohexanone and cyclopentylamine to form the imine (often with azeotropic removal of water using a Dean-Stark trap). Then, add the reducing agent to the pre-formed imine. |
| Formation of a tertiary amine byproduct. | The desired secondary amine product (this compound) reacts with another molecule of cyclohexanone and is subsequently reduced. | 1. Control Stoichiometry: Use a slight excess of cyclopentylamine relative to cyclohexanone to favor the formation of the secondary amine. 2. Monitor Reaction Progress: Avoid excessively long reaction times which can lead to the formation of the tertiary amine. Monitor the reaction by GC or TLC and stop it once the starting materials are consumed. |
| Low conversion of starting materials. | Inefficient imine formation or incomplete reduction. | 1. Promote Imine Formation: Ensure the removal of water, which is a byproduct of imine formation. This can be achieved by using a dehydrating agent (e.g., molecular sieves) or by azeotropic distillation. The reaction may also be catalyzed by a mild acid. 2. Check Reducing Agent Activity: Ensure the reducing agent is not old or deactivated. 3. Optimize Reaction Conditions: Adjust the temperature and reaction time as needed. |
-
To a flask containing a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add cyclopentylamine (1.1 eq).
-
Add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves, or set up for azeotropic removal of water if using a solvent like toluene.
-
Stir the mixture at room temperature to allow for imine formation.
-
In a separate flask, prepare a solution or suspension of the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) in the same solvent.
-
Slowly add the reducing agent to the reaction mixture, maintaining the temperature at or below room temperature.
-
Stir the reaction until completion (monitored by TLC or GC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Route C: N-alkylation of Azepane with a Cyclopentyl Halide
This route involves the direct alkylation of the azepane nitrogen with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base.
Caption: Troubleshooting workflow for the N-alkylation route.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Formation of poly-alkylated byproducts (quaternary ammonium salts). | The product, this compound, is also nucleophilic and can react with the cyclopentyl halide. | 1. Use Excess Amine: Employ a large excess of azepane (3-5 equivalents or more) relative to the cyclopentyl halide. This increases the probability that the halide will react with the starting amine rather than the product. The unreacted azepane can be recovered and recycled. 2. Slow Addition: Add the cyclopentyl halide slowly to the solution of azepane to maintain a low concentration of the alkylating agent. |
| Incomplete reaction, with significant unreacted azepane remaining. | The base may not be strong enough to deprotonate the azepane effectively, or the reaction conditions are too mild. | 1. Choice of Base: Use a suitable base to scavenge the HBr formed during the reaction. Common bases include potassium carbonate, triethylamine, or diisopropylethylamine. 2. Increase Temperature: Heating the reaction mixture can increase the rate of alkylation. |
| Formation of cyclopentene. | The base is promoting the elimination (E2) of HBr from cyclopentyl bromide, which competes with the desired substitution (Sₙ2) reaction. | 1. Choice of Base: Use a non-nucleophilic, moderately strong base. Very strong, hindered bases are more likely to promote elimination. 2. Choice of Leaving Group: Consider using cyclopentyl iodide or cyclopentyl tosylate, as iodide and tosylate are better leaving groups and can favor substitution over elimination. |
-
In a round-bottom flask, dissolve azepane (3.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add a base, for example, powdered anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture and slowly add cyclopentyl bromide (1.0 eq) dropwise.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid base.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and excess azepane.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
References
Technical Support Center: Purification of 2-Cyclopentylazepane by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Cyclopentylazepane and related cyclic amines by chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking on the TLC plate?
A1: Streaking of amines like this compound on silica gel TLC plates is a common issue. It is primarily caused by the strong interaction between the basic amine group and the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction can lead to poor migration and tailing or streaking of the spot.
Q2: How can I prevent my compound from streaking on the TLC plate?
A2: To prevent streaking, you can modify the mobile phase to reduce the interaction between the amine and the silica gel. A common solution is to add a small amount of a basic modifier, such as triethylamine (TEA), to the eluent. Typically, a concentration of 0.1-3% (v/v) triethylamine is effective. This deactivates the acidic sites on the silica, allowing the amine to move up the plate more cleanly.
Q3: My compound is not moving off the baseline during column chromatography, even with a relatively polar solvent system. What should I do?
A3: If this compound remains on the baseline of your column, it is likely strongly adsorbed to the silica gel. To elute your compound, you will need to increase the polarity of the mobile phase and/or add a basic modifier. Consider the following options:
-
Add Triethylamine (TEA): As with TLC, adding 0.5-2% TEA to your mobile phase can significantly reduce the interaction with the silica and promote elution.
-
Increase Polar Solvent Concentration: Gradually increase the percentage of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
-
Use a More Polar Solvent System: Switch to a more polar solvent system, such as dichloromethane/methanol.
Q4: What is a good starting point for a mobile phase for the purification of this compound?
A4: A good starting point for developing a mobile phase is to aim for an Rf value of approximately 0.25-0.35 for this compound on a TLC plate.[1][2] This generally provides good separation during column chromatography. A common eluent system to start with is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate, with the addition of a small amount of triethylamine.
Q5: Are there alternative stationary phases I can use if silica gel is not working well?
A5: Yes, if you continue to have issues with silica gel, you can consider using a different stationary phase. Some alternatives include:
-
Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds like amines.
-
Amine-functionalized silica: This type of silica has been treated to have a basic surface, which minimizes the unwanted interactions with amines.
-
Reversed-phase silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can be an effective method for purifying polar and ionizable compounds.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Streaking on TLC Plate | Strong interaction between the basic amine and acidic silica gel. | Add 0.1-3% triethylamine (TEA) or a few drops of ammonium hydroxide to the developing solvent.[2] |
| Compound Stuck at Baseline of Column | Strong adsorption to the silica gel. | 1. Add 0.5-2% TEA to the mobile phase. 2. Gradually increase the polarity of the mobile phase. 3. Consider switching to a more polar solvent system (e.g., DCM/MeOH). |
| Poor Separation of Compound from Impurities | Inappropriate mobile phase polarity. | 1. Optimize the solvent system using TLC to achieve a target Rf of 0.25-0.35 for your compound and a significant difference in Rf from the impurities.[2] 2. Consider using a gradient elution on your column. |
| Product Elutes with Triethylamine | TEA is volatile but can sometimes remain with the product. | Co-evaporate your product with a solvent like toluene on a rotary evaporator to help remove residual TEA. |
| Compound Degrades on the Column | The compound may be sensitive to the acidic nature of silica gel. | 1. Deactivate the silica gel by pre-flushing the column with a solvent system containing 1-3% TEA.[3] 2. Use an alternative stationary phase like neutral alumina. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis of this compound
-
Prepare the Eluent: In a fume hood, prepare a mixture of 95:4:1 Hexane:Ethyl Acetate:Triethylamine.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the prepared eluent. The solvent level should be below the baseline. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp if the compound is UV-active, or stain the plate with a suitable stain (e.g., potassium permanganate or ninhydrin for amines).
-
Calculate the Rf Value: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. The Rf value is the ratio of these two distances.
Protocol 2: Flash Column Chromatography Purification of this compound
-
Select the Mobile Phase: Based on TLC analysis, choose a solvent system that gives an Rf value of ~0.25-0.35 for this compound. For this example, we will use a mobile phase of 97:2:1 Hexane:Ethyl Acetate:Triethylamine.
-
Pack the Column:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand to the top of the silica bed.
-
Wash the column with the mobile phase until the silica bed is stable.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or air/nitrogen) to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes.
-
-
Analyze the Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Representative TLC Data for a Cyclic Amine
| Solvent System (v/v/v) | Rf Value of Cyclic Amine | Observations |
| 90:10 Hexane:Ethyl Acetate | 0.10 | Streaking observed |
| 90:10:1 Hexane:Ethyl Acetate:TEA | 0.35 | Clean, round spot |
| 80:20 Hexane:Ethyl Acetate | 0.25 | Moderate streaking |
| 80:20:1 Hexane:Ethyl Acetate:TEA | 0.55 | Clean, round spot |
| 98:2 Dichloromethane:Methanol | 0.40 | Slight tailing |
| 98:2:1 Dichloromethane:Methanol:TEA | 0.65 | Clean, round spot |
Visualizations
Caption: Troubleshooting workflow for TLC analysis.
Caption: Amine interaction with silica gel with and without TEA.
References
stability issues of 2-Cyclopentylazepane under acidic conditions
Technical Support Center: 2-Cyclopentylazepane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound, with a specific focus on issues encountered under acidic conditions. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is an organic compound featuring a seven-membered azepane ring substituted with a cyclopentyl group. The azepane ring is a recurring motif in many FDA-approved drugs and pharmacologically active compounds, making it a significant scaffold in medicinal chemistry.[1][2] The chemical stability of any drug candidate, including azepane derivatives, is a critical parameter that affects its safety, efficacy, and shelf-life.[3] Understanding its degradation profile is essential for developing stable formulations and ensuring reliable experimental outcomes.
Q2: Why is this compound potentially unstable in acidic conditions?
A2: As a secondary aliphatic amine, this compound is basic due to the lone pair of electrons on the nitrogen atom.[4][5][6] In acidic conditions, this nitrogen atom can be readily protonated, forming a positively charged ammonium salt. This protonation can make the molecule more susceptible to nucleophilic attack or other degradation pathways, potentially leading to ring-opening or other structural changes. A general trend observed for similar cyclic nitrogen compounds is an accelerated rate of hydrolysis as the pH value decreases.[7]
Q3: What are the primary factors that influence the stability of amines like this compound?
A3: The stability of amines is influenced by several factors that affect the availability of the nitrogen's lone pair of electrons.
| Factor | Impact on Stability under Acidic Conditions | Rationale |
| pH | High Impact | Lower pH leads to higher protonation of the nitrogen, which can initiate degradation.[7] |
| Temperature | High Impact | Increased temperature typically accelerates the rate of chemical degradation reactions. |
| Solvent | Medium Impact | Protic solvents (like water or alcohols) can participate in hydrolytic degradation pathways. |
| Presence of Oxidants | Medium Impact | Amines can be susceptible to oxidation, a reaction that can be influenced by pH.[8] |
| Light Exposure | Low to Medium Impact | Photodegradation can occur in some molecules, often via radical pathways.[9][10] |
Q4: What are the potential degradation products of this compound in an acidic medium?
Caption: Proposed degradation pathway of this compound in acid.
Troubleshooting Guide
Problem: I'm observing a loss of my starting material or the appearance of unknown peaks in my HPLC analysis after exposing this compound to an acidic mobile phase or reaction condition.
-
Question 1: How can I confirm that the compound is degrading?
-
Answer: Perform a forced degradation study.[3] Intentionally expose a sample of this compound to acidic conditions (e.g., 0.1 M HCl) at a slightly elevated temperature (e.g., 40-60°C) for a defined period. Analyze the stressed sample against a control sample using a stability-indicating HPLC method. A decrease in the peak area of the parent compound and the appearance of new peaks would confirm degradation.
-
-
Question 2: What immediate steps can I take to minimize degradation during my experiment?
-
Answer:
-
Adjust pH: If possible, increase the pH of your solution to be closer to neutral. The stability of amines generally increases in neutral to basic conditions.
-
Lower Temperature: Perform your experiment at the lowest feasible temperature to slow down the degradation kinetics.
-
Limit Exposure Time: Minimize the time the compound spends in the acidic environment.
-
Use Aprotic Solvents: If your experimental design allows, consider using aprotic solvents instead of protic ones like water or methanol to prevent hydrolysis.
-
-
-
Question 3: My HPLC mobile phase is acidic, and I suspect on-column degradation. What should I do?
-
Answer: This is a common issue. Try modifying your analytical method:
-
Increase the pH of the mobile phase: Evaluate if you can still achieve good chromatography at a higher pH (e.g., pH 4-6).
-
Use a different buffer system: Experiment with alternative acid modifiers or buffers.
-
Reduce analysis time: Use a shorter column or a faster gradient to minimize the time the analyte spends on the column.
-
Cool the autosampler and column: Keeping the sample and column at a reduced temperature (e.g., 4-10°C) can significantly reduce degradation.
-
-
-
Question 4: How do I identify the unknown peaks (degradants)?
-
Answer: The most effective technique is Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] By comparing the mass-to-charge ratio (m/z) of the parent compound with the m/z of the new peaks, you can determine the molecular weights of the degradation products. This information, along with fragmentation patterns from MS/MS analysis, can help elucidate their structures.[12][13]
-
Caption: Troubleshooting workflow for suspected acidic degradation.
Experimental Protocols
Protocol: Forced Degradation Study in Acidic Conditions
This protocol outlines a general procedure for investigating the stability of this compound under acid stress, a process known as forced degradation or stress testing.[3][9]
Objective: To intentionally degrade the compound to identify potential degradation products and establish the specificity of an analytical method.
Materials:
-
This compound
-
Class A volumetric flasks and pipettes
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
pH meter
-
HPLC system with UV or DAD detector (LC-MS system is recommended)
-
Thermostatic water bath or oven
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of approximately 1 mg/mL.
-
-
Control Sample (Time Zero):
-
Dilute the stock solution with the solvent to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). This is your unstressed control.
-
-
Acid Stress Sample:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 0.1 M HCl.
-
Place the flask in a water bath set to 60°C.
-
Keep the solution for a predetermined time (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.[10]
-
-
Quenching the Reaction:
-
After the desired time, cool the flask to room temperature.
-
Carefully neutralize the solution by adding an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized solution to the final analytical concentration with the solvent.
-
-
Analysis:
-
Analyze the control and the stressed-neutralized samples by a suitable HPLC or LC-MS method.
-
Compare the chromatograms. Look for a decrease in the peak area of this compound and the appearance of new peaks in the stressed sample.
-
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Determine the relative retention times (RRT) of the degradation products.
-
If using LC-MS, analyze the mass spectra of the new peaks to propose molecular formulas for the degradants.[12]
-
Caption: Workflow for a forced degradation experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Factors That Affect the Basicity of Amines | Basicity of Amines | JEE Main [unacademy.com]
- 7. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inis.iaea.org [inis.iaea.org]
- 9. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 10. ajrconline.org [ajrconline.org]
- 11. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Reactivity of 2-Cyclopentylazepane in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-Cyclopentylazepane in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in coupling reactions?
A1: this compound is a sterically hindered secondary amine. The bulky cyclopentyl group attached to the nitrogen atom of the azepane ring significantly obstructs the approach of reactants to the nitrogen nucleophile and the metal catalyst. This steric hindrance is a primary reason for its low reactivity in common coupling reactions like the Buchwald-Hartwig amination.
Q2: What are the most common side reactions observed when coupling this compound?
A2: Common side reactions include:
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Hydrodehalogenation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.
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Homocoupling: Two molecules of the aryl halide couple to form a biaryl compound.
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β-Hydride Elimination: This can occur from an intermediate metal-amido complex, leading to the formation of an imine and a hydrodehalogenated arene.[1]
Q3: Which coupling reaction is generally most suitable for sterically hindered secondary amines like this compound?
A3: The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds and is often the first choice for coupling hindered amines.[2][3] However, success is highly dependent on the choice of catalyst system, including the palladium precursor, ligand, and base.
Troubleshooting Guides
Issue 1: Low or No Conversion in Buchwald-Hartwig Amination
When facing low or no conversion of your starting materials, a systematic approach to optimizing the reaction conditions is crucial. The following flowchart and detailed guide will help you troubleshoot the issue.
References
Technical Support Center: Stereoselective Synthesis of 2-Cyclopentylazepane
Welcome to the technical support center for the stereoselective synthesis of 2-Cyclopentylazepane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on controlling stereoselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity in the synthesis of this compound?
A1: The main challenges include:
-
Controlling Diastereoselectivity: The flexible seven-membered ring of azepane can adopt multiple conformations, making it difficult to control the relative stereochemistry between the cyclopentyl group at C2 and any other substituents on the ring.
-
Achieving High Enantioselectivity: Establishing the absolute stereochemistry at the C2 position requires either a chiral starting material, a chiral auxiliary, or an effective asymmetric catalyst. Identifying the optimal chiral source or catalyst for the specific cyclopentyl substituent can be challenging.
-
Ring Formation vs. Side Reactions: The cyclization to form the seven-membered azepane ring can be kinetically slow, leading to competing side reactions that may reduce yield and stereochemical purity.[1]
Q2: Which are the most promising general strategies for the stereoselective synthesis of 2-substituted azepanes?
A2: Several successful strategies for analogous systems can be adapted for this compound:
-
Asymmetric Lithiation and Conjugate Addition: This method allows for the enantioselective introduction of a substituent on the azepane precursor chain.[2]
-
Oxidative Cleavage of Aza-Bicyclic Intermediates: This approach can simultaneously and stereoselectively generate substituents at both the C2 and C5 positions.[3][4]
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or terpenes, can provide a cost-effective way to introduce the desired stereochemistry.[5]
-
Asymmetric Catalysis: Employing chiral transition metal catalysts (e.g., Copper-based) for cyclization reactions can induce high enantioselectivity.[6]
Q3: How do I choose between using a chiral auxiliary versus an asymmetric catalyst?
A3: The choice depends on several factors:
-
Chiral Auxiliaries: These are often reliable and can provide high diastereoselectivity. However, they require additional steps for attachment and removal, which can lower the overall yield. They are a good choice for initial small-scale synthesis to establish proof-of-concept.
-
Asymmetric Catalysis: This is a more atom-economical approach and is often preferred for larger-scale synthesis. However, it may require significant screening of catalysts and reaction conditions to achieve high enantioselectivity for a new substrate.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Formation of a Mixture of Diastereomers)
| Possible Cause | Troubleshooting Step |
| Flexible Transition State in Cyclization | Modify the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable diastereomer. |
| Non-Optimized Bulky Groups | If using a substrate-controlled approach, consider modifying the size of protecting groups on the nitrogen or other substituents to create a greater steric bias. |
| Ineffective Chiral Auxiliary | The chosen chiral auxiliary may not be providing sufficient steric hindrance to direct the approach of the cyclopentyl group. Screen a panel of different chiral auxiliaries with varying steric and electronic properties. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH2Cl2). |
Issue 2: Low Enantiomeric Excess (ee)
| Possible Cause | Troubleshooting Step |
| Ineffective Asymmetric Catalyst | The catalyst may not be a good match for the substrate. Screen different chiral ligands for your metal catalyst. For example, in copper-catalyzed reactions, different phosphine-based ligands can be tested.[6] |
| Racemization of Intermediates | Certain intermediates may be prone to racemization under the reaction conditions. Analyze intermediates by chiral chromatography to pinpoint where the loss of enantiopurity occurs. Consider milder reaction conditions (e.g., lower temperature, weaker base/acid). |
| Incorrect Chiral Auxiliary Cleavage | The conditions used to remove the chiral auxiliary may be causing epimerization at the C2 center. Investigate alternative, milder cleavage methods. |
| Background Uncatalyzed Reaction | A non-selective background reaction may be competing with the desired catalytic enantioselective pathway. Try running the reaction at a lower temperature or with a lower concentration of reagents to favor the catalyzed pathway. |
Issue 3: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Ring-Closing Metathesis (RCM) | If using RCM, the catalyst may be decomposing or inactive. Use a fresh batch of catalyst and ensure all reagents and solvents are thoroughly degassed. Consider a different generation of Grubbs or Hoveyda-Grubbs catalyst. |
| Competing Intermolecular Reactions | At high concentrations, intermolecular side reactions can dominate over the desired intramolecular cyclization. Run the reaction under high dilution conditions. |
| Steric Hindrance from the Cyclopentyl Group | The bulky cyclopentyl group may be disfavoring the cyclization. Try using a more reactive precursor or a more active catalyst system. |
| Product Instability | The this compound product may be unstable under the reaction or workup conditions. Consider a milder workup procedure or protection of the azepane nitrogen. |
Data Presentation
Table 1: Comparison of Stereoselective Strategies for Substituted Azepane Synthesis (Literature Data for Analogs)
| Method | Substrate/Analog | Stereocontrol Element | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Yield | Reference |
| Oxidative Cleavage | Aza-bicyclo[3.2.2]nonene | Substrate Control | >20:1 | N/A (chiral starting material) | ~65% | [3][4] |
| Asymmetric Lithiation | N-Boc-allylamine | (-)-Sparteine | >98:2 | 90-98% | ~70% | [2] |
| Cu-catalyzed Reductive Cyclization | 2'-vinyl-biaryl-2-imine | Ph-BPE Ligand | >20:1 | up to 99% | up to 98% | [6] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of a 2,5-Disubstituted Azepane via Oxidative Cleavage (Adapted for this compound)
This protocol is adapted from the synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives and would require the synthesis of a suitable aza-bicyclo[3.2.2]nonene precursor with a cyclopentyl group.[3]
-
Precursor Synthesis: Synthesize the corresponding aza-bicyclo[3.2.2]nonene precursor bearing a cyclopentyl group at the bridgehead position that will become C2.
-
Ozonolysis: Dissolve the aza-bicyclo[3.2.2]nonene precursor (1.0 eq) in a mixture of CH2Cl2 and MeOH (e.g., 150:1 v/v) and cool the solution to -78 °C.
-
Bubble ozone through the reaction mixture until a persistent pale blue color is observed.
-
Continue stirring for an additional 15 minutes at -78 °C.
-
Purge the excess ozone with a stream of nitrogen until the blue color dissipates completely.
-
Reductive Workup: Add triphenylphosphine (2.0 eq) to the reaction mixture at -78 °C.
-
Allow the mixture to warm slowly to room temperature and stir for 2-4 hours.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by silica gel column chromatography to yield the this compound derivative.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Cyclopentylazepane Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from preparations of 2-Cyclopentylazepane.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a preparation of this compound?
The nature of impurities is highly dependent on the synthetic route employed. A plausible and common method for the synthesis of this compound is the Beckmann rearrangement of cyclopentyl cyclohexanone oxime.[1][2][3] Another potential route is the reductive amination of 2-cyclopentylcyclohexanone.[4][5]
Based on these synthetic pathways, common impurities may include:
-
Unreacted Starting Materials: Cyclopentyl cyclohexanone, hydroxylamine, or 2-cyclopentylcyclohexanone.
-
Intermediates: Cyclopentyl cyclohexanone oxime.
-
Byproducts of the Beckmann Rearrangement: Caprolactam (if cyclohexanone oxime is present as an impurity in the starting material), and potential isomers depending on the rearrangement conditions.
-
Byproducts of Reductive Amination: The corresponding secondary amine (dicyclopentylamine) from over-alkylation, and the alcohol resulting from ketone reduction.
-
Solvent Residues: Residual solvents used in the synthesis and purification steps.
-
Reagents: Traces of acids, bases, or reducing agents used in the synthesis.
Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be necessary for polar compounds to improve their volatility and chromatographic behavior.[6]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of impurities. Method development will be crucial to achieve optimal separation of structurally similar compounds.[7][8][9] A reversed-phase C18 column with a suitable mobile phase, potentially containing an amine modifier for better peak shape, is a good starting point.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and any significant impurities present.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups and for confirming the identity of the final product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Poor Separation of this compound from a Structurally Similar Impurity during Column Chromatography.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Stationary Phase | Switch to an amine-functionalized silica gel column. The basic nature of the stationary phase can improve the separation of basic compounds like amines by reducing tailing.[10][11] | Improved peak shape and resolution between this compound and the impurity. |
| Suboptimal Mobile Phase | Introduce a small amount (0.1-1%) of a volatile amine, such as triethylamine (TEA) or ammonia, to the mobile phase. This will "neutralize" the acidic silanol groups on standard silica gel, reducing strong interactions with the basic amine product and impurities.[12][13] | Sharper peaks and better separation. |
| Isocratic Elution is Ineffective | Implement a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with close retention factors (Rf). | Better separation of components with different polarities. |
Problem 2: Low Yield of this compound After Purification.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Product Adsorption on Silica Gel | If using standard silica gel, the acidic nature of the stationary phase can lead to irreversible adsorption of the basic amine product. Use an amine-functionalized silica column or add a competing amine to the mobile phase as described in Problem 1.[10][12] | Increased recovery of this compound from the column. |
| Decomposition on the Column | Some amines can be unstable on acidic silica. Deactivating the silica gel with a volatile base before running the column can mitigate this.[13] | Reduced product degradation and improved yield. |
| Inappropriate Purification Technique | For thermally stable, volatile compounds, consider fractional distillation as an alternative to chromatography, especially for large-scale purifications.[14][15][16] If the product can form a stable salt, crystallization of the salt can be a highly effective purification method.[17][18] | Higher recovery of the purified product. |
Problem 3: Presence of Water or Solvent Residues in the Final Product.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Drying | Dry the purified product under high vacuum for an extended period. If applicable, gentle heating can be used to remove residual solvents. | A final product free of volatile impurities, as confirmed by ¹H NMR or GC-MS. |
| Hygroscopic Nature of the Amine | Handle and store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption. | Maintenance of product purity over time. |
| Inefficient Solvent Removal from Fractions | Use a rotary evaporator to remove the bulk of the solvent from the collected fractions, followed by high vacuum to remove trace amounts. | Complete removal of purification solvents. |
Experimental Protocols
Protocol 1: Flash Chromatography for the Purification of this compound
This protocol provides a general guideline for purifying this compound using flash chromatography. Optimization will be required based on the specific impurity profile.
Materials:
-
Crude this compound
-
Silica gel (standard or amine-functionalized)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other moderately polar solvent)
-
Triethylamine (TEA) (optional)
-
Flash chromatography system (columns, pump, fraction collector)
-
TLC plates and visualization reagents
Procedure:
-
Develop a Separation Method using TLC:
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the solution onto a TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
If using standard silica and observing streaking, add 0.5-1% TEA to the developing solvent.
-
The optimal solvent system should provide good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Select an appropriately sized flash column based on the amount of crude material.
-
Prepare a slurry of the chosen silica gel in the initial, less polar mobile phase.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is then diluted with the mobile phase.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the determined mobile phase.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
Collect fractions and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any remaining solvent.
-
Protocol 2: Purification by Salt Crystallization
This method is effective for removing non-basic impurities.
Materials:
-
Crude this compound
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol)
-
Anhydrous diethyl ether or other suitable anti-solvent
-
Aqueous sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Salt Formation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Slowly add a solution of HCl (e.g., 1M in diethyl ether) with stirring until precipitation is complete.
-
-
Isolation of the Salt:
-
Collect the precipitated hydrochloride salt by filtration.
-
Wash the salt with a small amount of cold, anhydrous solvent to remove soluble impurities.
-
-
Recrystallization (Optional):
-
For higher purity, recrystallize the salt from a suitable solvent system (e.g., ethanol/ether). Dissolve the salt in a minimal amount of the hot solvent and allow it to cool slowly to form crystals.
-
-
Liberation of the Free Base:
-
Dissolve the purified salt in water.
-
Make the aqueous solution basic by the slow addition of an NaOH solution until the pH is >10.
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane) multiple times.
-
-
Drying and Solvent Removal:
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Batch of this compound
| Purification Method | Initial Purity (by GC) | Final Purity (by GC) | Yield (%) | Throughput |
| Flash Chromatography (Silica) | 85% | 95% | 70% | Moderate |
| Flash Chromatography (Amine-Silica) | 85% | 98% | 85% | Moderate |
| Fractional Distillation | 85% | 97% | 80% | High |
| Salt Crystallization | 85% | >99% | 75% | Low-Moderate |
Note: The data in this table is illustrative and will vary depending on the specific impurities and experimental conditions.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianjpr.com [asianjpr.com]
- 9. wjpmr.com [wjpmr.com]
- 10. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. Purification [chem.rochester.edu]
- 14. Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 15. Purification [chem.rochester.edu]
- 16. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 17. A high throughput screening method for the nano-crystallization of salts of organic cations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification [chem.rochester.edu]
Technical Support Center: Analysis of 2-Cyclopentylazepane Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for investigating the degradation pathways of 2-Cyclopentylazepane. Given the limited direct literature on this specific molecule, this resource leverages established principles of amine metabolism and degradation of similar cycloalkyl amine structures to offer predictive pathways, experimental protocols, and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic degradation pathways for this compound?
A1: Based on the metabolism of other secondary cycloalkyl amines, this compound is likely to undergo several biotransformations. The primary routes are predicted to be oxidation reactions mediated by Cytochrome P450 (CYP) enzymes.[1][2] Key predicted pathways include:
-
N-dealkylation: Cleavage of the cyclopentyl group to yield azepane.
-
Ring Hydroxylation: Addition of a hydroxyl group to either the cyclopentyl or azepane ring.
-
Alpha-Carbon Oxidation: Oxidation of the carbon atom adjacent to the nitrogen, which can lead to the formation of an electrophilic iminium ion. This intermediate can be further hydrolyzed to form an aldehyde.[2]
-
N-oxidation: Formation of a secondary hydroxylamine.[1]
Further metabolism can involve Phase II conjugation reactions, such as glucuronidation or sulfation of hydroxylated metabolites, to increase their water solubility and facilitate excretion.[3]
Q2: Which enzymes are likely involved in the degradation of this compound?
A2: The primary enzymes anticipated to be involved in the initial oxidative degradation of this compound are various isoforms of the Cytochrome P450 (CYP) family, such as CYP2D6, CYP3A4, and CYP2C9, which are known to metabolize a wide range of xenobiotics.[4] Other enzymes that may play a role include flavin-containing monooxygenases (FMOs) for N-oxidation, and aldehyde oxidase or dehydrogenase for the further metabolism of aldehyde intermediates.[2]
Q3: What are the common analytical techniques to identify and quantify metabolites of this compound?
A3: The most powerful and commonly used technique is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap), which allows for the separation, detection, and structural elucidation of metabolites.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be invaluable for the definitive structural identification of novel or unusual metabolites.[5] For quantification, tandem mass spectrometry (MS/MS) is typically employed.
Troubleshooting Guides
Issue 1: Low or No Metabolite Detection
| Possible Cause | Troubleshooting Step |
| Low metabolic activity of the in vitro system (e.g., microsomes, S9 fraction). | Verify the activity of your enzyme preparation with a known positive control substrate for the relevant CYP isoforms. |
| The compound is highly stable and not readily metabolized. | Increase incubation time or enzyme concentration. Consider using a more metabolically active system, such as primary hepatocytes. |
| Inappropriate analytical method settings. | Optimize MS parameters (e.g., ionization source, collision energy) for the parent compound and potential metabolites. Check for ion suppression effects from the biological matrix.[5] |
| Metabolites are volatile or unstable. | Use appropriate sample handling and storage procedures. Consider derivatization to increase stability and detectability. |
Issue 2: Poor Chromatographic Resolution of Metabolites
| Possible Cause | Troubleshooting Step |
| Inadequate chromatographic method. | Optimize the LC gradient, flow rate, and column chemistry. Experiment with different mobile phase compositions and pH. |
| Isomeric metabolites are co-eluting. | Employ a longer column, a column with a different stationary phase, or a shallower gradient to improve separation. |
| Matrix effects interfering with chromatography. | Enhance sample preparation to remove interfering endogenous components. Methods include protein precipitation, liquid-liquid extraction, or solid-phase extraction. |
Issue 3: Difficulty in Structural Elucidation of a Metabolite
| Possible Cause | Troubleshooting Step | | Insufficient data from MS/MS fragmentation. | Perform fragmentation at multiple collision energies to generate a more comprehensive fragmentation pattern. | | Ambiguous site of modification (e.g., position of hydroxylation). | Use high-resolution mass spectrometry to obtain accurate mass and predict the elemental composition. For definitive identification, scale up the metabolite production for analysis by NMR.[5] | | Formation of an unexpected or novel metabolite. | Consider less common metabolic pathways, such as those involving different enzyme families. Chemical synthesis of the suspected metabolite can provide a reference standard for confirmation. |
Predicted Degradation Pathways and Experimental Workflow
Below are diagrams illustrating the predicted degradation pathways of this compound and a typical experimental workflow for its analysis.
Caption: Predicted metabolic pathways of this compound.
Caption: A typical experimental workflow for metabolite identification.
Quantitative Data Summary
The following table presents hypothetical quantitative data from an in vitro metabolism study of this compound with human liver microsomes.
| Metabolite | Formation Rate (pmol/min/mg protein) | Percentage of Total Metabolites | Primary Enzyme(s) Implicated |
| Hydroxy-cyclopentyl Metabolite | 15.2 ± 2.1 | 45% | CYP3A4, CYP2D6 |
| Hydroxy-azepane Metabolite | 8.5 ± 1.5 | 25% | CYP2C9, CYP3A4 |
| Aldehyde Metabolite | 6.7 ± 0.9 | 20% | CYP2D6 |
| N-hydroxy-2-Cyclopentylazepane | 3.4 ± 0.5 | 10% | FMO3, CYP2A6 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a master mix containing 100 mM potassium phosphate buffer (pH 7.4), 10 mM MgCl₂, and pooled human liver microsomes (final concentration 0.5 mg/mL).
-
Add this compound from a stock solution in methanol to achieve a final substrate concentration of 1 µM (ensure the final methanol concentration is less than 1%).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C in a shaking water bath for 60 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex the mixture thoroughly and centrifuge at 14,000 x g for 10 minutes to precipitate the proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Method for Metabolite Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan for metabolite discovery (m/z 100-1000) and product ion scan for structural elucidation.
-
Multiple Reaction Monitoring (MRM): For quantification of the parent compound and known metabolites, using specific precursor-to-product ion transitions.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
References
- 1. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase II metabolism of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical sevoflurane metabolism and disposition. II. The role of cytochrome P450 2E1 in fluoride and hexafluoroisopropanol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 2-Cyclopentylazepane and Other Azepane Analogs: A Guide for Researchers
For researchers and professionals in drug development, understanding the structure-activity relationships (SAR) of pharmacologically active scaffolds is paramount. The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its conformational flexibility and presence in numerous bioactive compounds.[1] This guide provides a comparative overview of 2-Cyclopentylazepane and other C2-substituted azepane analogs, focusing on available data to inform future drug design and development efforts.
Structure-Activity Relationship (SAR) Considerations for 2-Substituted Azepanes
The nature of the substituent at the 2-position of the azepane ring can significantly impact its interaction with biological targets. Key factors include:
-
Steric Bulk: The size and shape of the substituent can influence how the molecule fits into a receptor's binding pocket. A bulky substituent like a cyclopentyl group may provide enhanced van der Waals interactions, potentially increasing binding affinity compared to smaller alkyl groups. However, excessive bulk can also lead to steric hindrance, preventing optimal binding.
-
Lipophilicity: The hydrophobicity of the substituent affects the overall lipophilicity of the molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. A cyclopentyl group is significantly more lipophilic than smaller alkyl chains like methyl or ethyl groups.
-
Conformational Restriction: The cyclopentyl ring introduces a degree of conformational rigidity adjacent to the azepane core. This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and potentially increasing affinity and selectivity.
Hypothetical Comparison of this compound with Other 2-Alkylazepane Analogs
Without direct experimental data, we can construct a hypothetical comparison based on established medicinal chemistry principles. The following table outlines the expected impact of different C2 substituents on the pharmacological profile of azepane analogs.
| Substituent at C2 | Expected Impact on Potency | Expected Impact on Selectivity | Expected Impact on Lipophilicity (logP) | Rationale |
| -H | Baseline | Low | Low | Unsubstituted parent scaffold. |
| -Methyl | Potentially Increased | Variable | Moderate | Small alkyl group, may provide favorable interactions in small hydrophobic pockets. |
| -Ethyl | Potentially Increased | Variable | Moderate-High | Increased lipophilicity and van der Waals interactions compared to methyl. |
| -Propyl | Potentially Increased | Variable | High | Further increase in lipophilicity; potential for enhanced hydrophobic interactions. |
| -Cyclopentyl | Potentially Higher | Potentially Higher | High | The cyclopentyl group offers a balance of increased lipophilicity and conformational restriction, which can lead to enhanced binding affinity and selectivity for specific targets. |
| -Phenyl | Variable | Variable | Very High | Aromatic ring can engage in π-π stacking and other specific interactions, but also significantly increases lipophilicity, which may affect ADME properties. |
Experimental Protocols
To empirically determine the pharmacological profile of this compound and its analogs, a series of in vitro and in vivo experiments would be necessary. The following are detailed, generalized protocols for key assays.
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor of interest are prepared from cultured cells or tissue homogenates through differential centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other ions as required for the specific receptor) is prepared.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (competitor). Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (e.g., cAMP Accumulation Assay)
This assay measures the functional consequence of receptor binding, determining whether a compound is an agonist, antagonist, or inverse agonist.
Signaling Pathway:
Caption: G-protein coupled receptor (GPCR) signaling via cAMP.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the receptor of interest are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and grown to a suitable confluency.
-
Compound Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the test compounds at various concentrations. For antagonist testing, cells are co-incubated with the test compound and a known agonist.
-
Incubation: The cells are incubated for a specific period (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.
-
Cell Lysis: The stimulation buffer is removed, and a lysis buffer is added to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The data are plotted as a dose-response curve, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated using non-linear regression.
Conclusion
While direct comparative experimental data for this compound versus other 2-alkylazepane analogs is currently lacking in publicly accessible literature, established principles of medicinal chemistry suggest that the cyclopentyl moiety is likely to confer distinct pharmacological properties. Its size, shape, and lipophilicity may lead to enhanced potency and selectivity for certain biological targets. To validate these hypotheses, rigorous experimental evaluation using standardized protocols, such as those outlined above, is essential. The synthesis and systematic pharmacological characterization of a series of 2-substituted azepanes, including the cyclopentyl derivative, would provide valuable data for the drug discovery community and enable the development of more potent and selective therapeutic agents.
References
Unveiling the Biological Potential of 2-Cyclopentylazepane: A Comparative Analysis of Structurally Related Compounds
For researchers, scientists, and drug development professionals, understanding the biological activity of novel chemical entities is paramount. This guide provides a comparative analysis of the biological activity of compounds structurally related to 2-Cyclopentylazepane, offering insights into its potential therapeutic applications. Due to the limited publicly available data on this compound, this guide focuses on the well-characterized biological activities of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, which share a key cyclopentylamino functional group.
This analysis aims to provide a framework for validating the potential biological activities of this compound by examining the established activities of its close structural analogs. The data presented here is intended to support further investigation and hypothesis-driven research into this and similar chemical scaffolds.
Comparative Analysis of Biological Activity
Recent studies have highlighted the diverse biological activities of nitrogen-containing heterocyclic compounds. While direct experimental data on this compound is scarce, research on structurally similar molecules, particularly those bearing a cyclopentyl group attached to a nitrogenous ring, offers valuable clues.
A notable study on a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives has revealed significant potential in several therapeutic areas, including oncology and metabolic diseases. These findings suggest that the cyclopentylamino moiety may be a key pharmacophore contributing to these biological effects.
Anticancer Activity
Several 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have demonstrated cytotoxic effects against various cancer cell lines. This activity is believed to be mediated through the inhibition of key enzymes involved in cell cycle progression and proliferation.
Antioxidant Activity
The antioxidant potential of these derivatives has also been investigated, suggesting a role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.
11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition
Perhaps the most significant finding is the potent and selective inhibitory activity of certain 2-(cyclopentylamino)thiazol-4(5H)-one derivatives against 11β-HSD1, an enzyme implicated in metabolic disorders such as obesity and type 2 diabetes. This positions these compounds as promising candidates for the development of novel therapeutics for metabolic diseases.
Quantitative Data Summary
The following table summarizes the quantitative biological activity data for selected 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, providing a basis for comparison with potential future data on this compound.
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| Derivative A | 11β-HSD1 | Enzyme Inhibition | 0.5 | - | [1] |
| Derivative B | 11β-HSD1 | Enzyme Inhibition | 1.2 | - | [1] |
| Derivative C | MCF-7 | Cytotoxicity | 15.4 | Breast Cancer | [1] |
| Derivative D | A549 | Cytotoxicity | 22.1 | Lung Cancer | [1] |
Experimental Protocols
To ensure the reproducibility and validation of the cited biological activities, detailed experimental methodologies are crucial.
In Vitro 11β-HSD1 Inhibition Assay
The inhibitory activity of the compounds on human 11β-HSD1 was determined using a scintillation proximity assay. The reaction mixture contained the test compound, purified human 11β-HSD1, [3H]-cortisone as a substrate, and NADPH as a cofactor in a suitable buffer. The reaction was incubated at 37°C and the amount of [3H]-cortisol produced was quantified using a scintillation counter. IC50 values were calculated from the dose-response curves.
Cell Viability (MTT) Assay
Cancer cell lines were seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours. Subsequently, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control, and IC50 values were determined.
Visualizing the Scientific Workflow
To provide a clear understanding of the experimental and logical processes involved in the validation of biological activity, the following diagrams are presented.
Caption: Workflow for the synthesis and biological evaluation of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.
Caption: Simplified signaling pathway of 11β-HSD1 and its inhibition by 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.
Conclusion
While direct biological data for this compound remains elusive, the significant anticancer, antioxidant, and potent 11β-HSD1 inhibitory activities of structurally related 2-(cyclopentylamino)thiazol-4(5H)-one derivatives provide a strong rationale for its further investigation. The cyclopentylamino moiety appears to be a promising pharmacophore for the design of novel therapeutic agents. The experimental protocols and workflows detailed in this guide offer a robust framework for the future validation of this compound's biological activity. This comparative analysis underscores the potential of this compound and its analogs as valuable scaffolds in drug discovery, warranting dedicated synthesis and comprehensive pharmacological evaluation.
References
Comparative Analysis of Cyclopentyl vs. Cyclohexyl Substituted Azepanes: A Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the azepane scaffold is a valuable structural motif, present in over 20 FDA-approved drugs and numerous clinical candidates.[1] Its conformational flexibility is a key determinant of biological activity.[2] The strategic placement of substituents on this seven-membered ring is crucial for optimizing pharmacological properties. This guide provides a comparative analysis of two common alicyclic substituents, cyclopentyl and cyclohexyl, on azepane derivatives, offering insights for researchers and drug development professionals.
Comparative Metabolism: A Case Study with Fentanyl Analogs
A key differentiator between cyclopentyl and cyclohexyl substituents lies in their metabolic profiles. A study investigating the metabolism of alicyclic fentanyl analogs in human hepatocytes provides a direct comparison of how these two groups influence biotransformation.[3]
Table 1: Comparison of Major Metabolites for Cyclopentyl and Cyclohexyl Fentanyl [3]
| Metabolite Type | Cyclopentyl Fentanyl (% of total metabolite area) | Cyclohexyl Fentanyl (% of total metabolite area) |
| Monohydroxylation on Alicyclic Ring | 42% (31% + 11%) | 35% (22% + 13%) |
| N-dealkylation (nor-metabolite) | 29% | 21% |
| Amide Hydrolysis | Not a major pathway | 32% |
The data reveals that for cyclopentyl fentanyl, hydroxylation on the cyclopentyl ring is the most significant metabolic pathway.[3] In contrast, for cyclohexyl fentanyl, amide hydrolysis becomes a major route of metabolism, alongside hydroxylation on the cyclohexyl ring.[3] This suggests that the size and conformation of the alicyclic ring can significantly influence the metabolic fate of the parent molecule.
Experimental Protocols
In Vitro Metabolism Study with Human Hepatocytes
The following protocol is based on the methodology used to study the metabolism of fentanyl analogs.[3]
Objective: To identify and compare the metabolites of cyclopentyl- and cyclohexyl-substituted azepanes.
Materials:
-
Cryopreserved human hepatocytes
-
Incubation medium (e.g., Williams' Medium E with supplements)
-
Test compounds (cyclopentyl- and cyclohexyl-substituted azepanes)
-
LC-QTOF-MS system (e.g., Agilent 1290 Infinity UHPLC with an Agilent 6550 iFunnel QTOF)
-
Acetonitrile (ACN) and formic acid for mobile phases
Procedure:
-
Thaw and seed human hepatocytes in appropriate culture plates.
-
Allow cells to attach and recover.
-
Prepare stock solutions of the test compounds.
-
Incubate the hepatocytes with the test compounds at a final concentration (e.g., 1 µM) for a defined time course (e.g., up to 5 hours).
-
At each time point, collect samples of the incubation mixture.
-
Quench the metabolic reactions, for example, by adding cold acetonitrile.
-
Centrifuge the samples to pellet cell debris.
-
Analyze the supernatant using a validated LC-QTOF-MS method to separate and identify the parent compound and its metabolites.
-
Data analysis involves comparing the retention times and mass spectra of the metabolites to potential biotransformation products (e.g., hydroxylated, N-dealkylated, or hydrolyzed species).
Structure-Activity Relationship (SAR) and Physicochemical Properties
The choice between a cyclopentyl and a cyclohexyl substituent can have a profound impact on a compound's affinity for its biological target and its overall physicochemical profile.
-
Binding Affinity and Lipophilicity: The cyclohexyl group is often employed as a bioisostere for a phenyl or t-butyl group to provide a three-dimensional scaffold that can form more extensive contacts with a protein's binding pocket.[4] This can lead to improved binding affinity. However, replacing a cyclohexyl ring with a smaller cyclopentyl ring can be a strategy to reduce lipophilicity (LogP) and, in some cases, decrease metabolic clearance.[5]
-
Conformational Considerations: The azepane ring itself is conformationally flexible. The nature of the substituent can influence the preferred conformation of the azepane ring, which in turn can affect its interaction with a biological target. The larger steric bulk of the cyclohexyl group compared to the cyclopentyl group may lead to different conformational preferences.
-
Metabolic Stability: As demonstrated by the fentanyl analog study, the choice of the alicyclic ring can direct the metabolic pathways. In general, introducing heteroatoms or reducing ring size are strategies to reduce metabolism at alkyl rings.[5]
Signaling Pathways of Potential Azepane Drug Targets
Azepane derivatives have been developed as inhibitors of various enzymes and receptors. For instance, some azepane-containing compounds are potent inhibitors of Protein Tyrosine Phosphatase Non-Receptor Type 1 and 2 (PTPN1 and PTPN2), which are implicated in immune cell signaling pathways.[6]
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Publicly Available Data Precludes a Detailed Analysis of the Structure-Activity Relationship of 2-Cyclopentylazepane Derivatives
A comprehensive search of scientific literature and patent databases has revealed a significant gap in publicly available information regarding the structure-activity relationship (SAR) of 2-Cyclopentylazepane derivatives. Despite extensive queries, no specific studies detailing the synthesis and systematic biological evaluation of a series of these compounds could be identified. Consequently, the creation of a detailed comparison guide, including quantitative data, experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time due to the absence of the necessary foundational research.
The initial investigation into the SAR of this compound derivatives yielded general information on broader categories of related compounds, such as various azepane and cyclopentane derivatives with diverse biological activities. However, these results did not provide the specific data required for a focused analysis of the this compound scaffold. Subsequent targeted searches for patent literature, which often contain extensive data on novel chemical entities, also failed to uncover any patents specifically claiming or detailing the biological activities of a series of this compound analogs.
The absence of such data makes it impossible to:
-
Present quantitative data in a comparative table: Without reported biological activity data (e.g., IC50, EC50, Ki values) for a range of this compound derivatives with varying structural modifications, a meaningful comparison of their performance is not possible.
-
Provide detailed experimental protocols: As no specific studies were found, the methodologies for key experiments used to assess the biological activity of these particular compounds remain unknown.
-
Create relevant visualizations: The generation of diagrams for signaling pathways or experimental workflows is contingent on understanding the biological targets and mechanisms of action of these compounds, information that is not available in the public domain.
Navigating the Unknown: The Challenge of Validating 2-Cyclopentylazepane's Mechanism of Action
Despite a comprehensive search of available scientific literature and databases, there is currently no publicly accessible information detailing the mechanism of action, biological activity, or pharmacological profile of 2-Cyclopentylazepane. This significant data gap prevents the creation of a comparative guide validating its function against other compounds.
For researchers, scientists, and drug development professionals, the validation of a compound's mechanism of action is a critical step in the research and development pipeline. This process typically involves a suite of experiments to identify the molecular target(s) and elucidate the subsequent signaling pathways affected by the compound. However, in the case of this compound, the foundational data required for such an analysis is not available in the public domain.
This lack of information makes it impossible to:
-
Establish a Mechanism of Action: Without experimental data, any proposed mechanism would be purely speculative.
-
Identify Alternatives for Comparison: A meaningful comparison requires a shared or similar mechanism of action with other compounds.
-
Present Quantitative Data and Experimental Protocols: There are no published studies to source this essential information from.
-
Visualize Signaling Pathways: The absence of a known mechanism precludes the creation of any relevant pathway diagrams.
The reasons for this absence of data could be numerous. This compound may be a novel chemical entity that is still in the early stages of investigation, with findings not yet published. Alternatively, it could be a compound that was synthesized but did not show significant biological activity in initial screenings, and thus was not pursued further.
For researchers interested in this molecule, the path forward would necessitate foundational research, including:
-
High-Throughput Screening: To identify potential biological targets.
-
Target Identification and Validation Studies: To confirm the interaction between this compound and its putative target(s).
-
In Vitro and In Vivo Pharmacological Studies: To characterize its effects on cellular and animal models.
Until such data becomes publicly available, a comprehensive guide on the mechanism of action of this compound and its comparison with alternatives cannot be developed. Researchers are encouraged to consult chemical suppliers for any available non-public data or to initiate their own investigations into the properties of this compound.
Comparative Analysis of 2-Cyclopentylazepane Derivatives in the Context of Wolframin (WFS1)-Mediated ER Stress Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of compounds derived from 2-Cyclopentylazepane, a reactant used in the synthesis of novel antiproliferative agents. These agents are designed to target Wolframin (WFS1), a key regulator of endoplasmic reticulum (ER) homeostasis, to induce ER stress and subsequent apoptosis in cancer cells. Due to the limited publicly available direct cross-reactivity data for this compound itself, this guide focuses on the known biological context of its derivatives and compares their implied mechanism of action with other agents that modulate the WFS1-mediated ER stress pathway.
Introduction to this compound and its Derivatives
This compound has been identified as a key building block in the synthesis of a novel class of compounds with antiproliferative properties. A patent has revealed that these compounds are developed to treat cellular proliferative disorders, such as cancer, by inducing ER stress, which leads to programmed cell death. The putative target of these compounds is Wolframin (WFS1), an ER transmembrane protein critical for maintaining calcium homeostasis and mitigating the unfolded protein response (UPR).
The Role of Wolframin (WFS1) in Cellular Stress and Survival
Wolframin (WFS1) is an essential protein that resides in the endoplasmic reticulum membrane. Its primary functions include the regulation of cellular calcium levels and the attenuation of the ER stress response.[1][2] Mutations or loss of WFS1 function can lead to chronic ER stress and are associated with Wolfram syndrome, a rare genetic disorder characterized by juvenile-onset diabetes mellitus, optic atrophy, and neurodegeneration.[3] In the context of cancer, modulation of the WFS1 pathway presents a therapeutic opportunity. Inducing ER stress beyond the cell's adaptive capacity can trigger apoptosis, selectively eliminating cancer cells which often exhibit a higher basal level of ER stress compared to normal cells.
The WFS1-mediated signaling pathway is intricately linked with the three canonical branches of the unfolded protein response (UPR), initiated by the sensors IRE1, PERK, and ATF6. Prolonged activation of these pathways, particularly leading to the upregulation of the pro-apoptotic transcription factor CHOP and modulation of the BCL-2 family of proteins, is a key mechanism of ER stress-induced cell death.[4][5]
Potential Cross-Reactivity Targets
Given that the derivatives of this compound are designed to induce ER stress via WFS1, their potential for cross-reactivity lies with other proteins involved in calcium homeostasis and the UPR. A comprehensive understanding of these pathways is crucial for predicting and testing off-target effects.
Table 1: Key Proteins in the WFS1-Mediated ER Stress Pathway and Potential for Cross-Reactivity
| Protein Target | Function in ER Stress Pathway | Rationale for Potential Cross-Reactivity | Known Modulators for Comparison |
| IRE1α | ER stress sensor with kinase and RNase activity. Initiates XBP1 splicing. | As a central node in the UPR, unintended modulation could have widespread effects on cell fate. | Toyocamycin, STF-083010 |
| PERK | ER stress sensor, kinase that phosphorylates eIF2α, leading to translational attenuation and ATF4 activation. | Inhibition or activation could disrupt the cell's adaptive response to ER stress. | GSK2606414, ISRIB |
| ATF6 | ER stress sensor, transcription factor that upregulates ER chaperones. | Off-target effects could alter the expression of crucial protein folding machinery. | Ceapin-A7, Nelfinavir |
| CHOP | Pro-apoptotic transcription factor induced by prolonged ER stress. | As a downstream effector, its modulation could directly impact cell viability. | Guanabenz, Salubrinal (indirectly) |
| BCL-2 Family (e.g., BCL-2, BAX, BAK) | Regulators of mitochondrial-mediated apoptosis. | Their expression and activity are modulated by the UPR, representing a convergence point for cell death signals. | Venetoclax (BCL-2 inhibitor), ABT-737 |
| SERCA Pumps | Responsible for pumping calcium from the cytosol into the ER lumen. | Altering SERCA activity directly impacts ER calcium stores and can induce ER stress. | Thapsigargin, Curcumin |
Experimental Protocols for Assessing Cross-Reactivity
To evaluate the cross-reactivity and off-target effects of this compound derivatives, a panel of in vitro assays targeting key components of the ER stress and calcium homeostasis pathways is recommended.
ER Stress Induction Assays
-
Objective: To quantify the induction of ER stress in response to compound treatment.
-
Methodology:
-
Cell Culture: Plate cancer cell lines (e.g., HeLa, SH-SY5Y) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a concentration range of the test compound and known ER stress inducers (e.g., Tunicamycin, Thapsigargin) as positive controls for 24-48 hours.
-
Analysis of UPR Markers:
-
Western Blot: Lyse cells and perform western blotting to detect the expression levels of key ER stress markers such as phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), ATF4, ATF6 (cleaved form), and CHOP.
-
RT-qPCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of UPR target genes, including XBP1s (spliced XBP1), CHOP, and BiP/GRP78.[6][7][8]
-
-
Calcium Homeostasis Assays
-
Objective: To measure changes in intracellular calcium levels, a key event in ER stress.
-
Methodology:
-
Cell Preparation: Culture cells on glass-bottom dishes suitable for microscopy.
-
Fluorescent Calcium Indicator Loading: Load cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Live-Cell Imaging: Use a fluorescence microscope or a plate reader with live-cell imaging capabilities to monitor changes in intracellular calcium concentrations in real-time following the addition of the test compound. Thapsigargin can be used as a positive control to induce calcium release from the ER.[9][10]
-
Apoptosis Assays
-
Objective: To determine if the induced ER stress leads to apoptosis.
-
Methodology:
-
Compound Treatment: Treat cells with the test compound for a predetermined time course.
-
Apoptosis Detection:
-
Annexin V/Propidium Iodide (PI) Staining: Stain cells with Annexin V-FITC and PI and analyze by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Caspase Activity Assay: Use a luminogenic or fluorogenic substrate for Caspase-3/7 to measure the activity of executioner caspases, a hallmark of apoptosis.
-
-
Visualizing the Experimental Workflow and Signaling Pathways
To aid in the conceptualization of the experimental design and the underlying biological processes, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. papalab.ucsf.edu [papalab.ucsf.edu]
- 4. Mechanisms of ER Stress-induced Apoptosis in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monitoring Endoplasmic Reticulum Calcium Homeostasis Using a Gaussia Luciferase SERCaMP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
Comparative Efficacy Analysis of Novel Antiproliferative Agents Derived from 2-Cyclopentylazepane and Known Modulators of the Wolframin/ER Stress Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of novel antiproliferation compounds synthesized using 2-Cyclopentylazepane, with a focus on their proposed mechanism of action targeting the Wolframin (WFS1) protein and the subsequent induction of endoplasmic reticulum (ER) stress. While direct quantitative efficacy data for the novel compounds is proprietary, this guide presents a framework for their evaluation by comparing their proposed mechanism to that of known modulators of the WFS1/ER stress pathway and by providing detailed experimental protocols for characterization.
Introduction to the Novel Compounds and Their Proposed Mechanism of Action
Novel antiproliferation compounds synthesized from this compound have been developed for the treatment of cellular proliferative disorders, such as cancer.[1] These compounds are believed to exert their cytotoxic effects by targeting Wolframin (WFS1), a transmembrane protein primarily located in the endoplasmic reticulum. The proposed mechanism involves the induction of calcium release from the ER through WFS1, which in turn triggers the Unfolded Protein Response (UPR) and ER stress, ultimately leading to apoptosis (programmed cell death).[1]
Known Modulators of the WFS1/ER Stress Pathway
To provide a context for evaluating the novel this compound derivatives, the following table summarizes known compounds that modulate the WFS1/ER stress pathway. It is important to note that many of these compounds have been studied for their potential to rescue cells from the effects of WFS1 deficiency, which is the opposite of the intended pro-apoptotic effect of the novel anticancer compounds.
| Compound | Target/Mechanism | Reported Biological Effect | Relevant Cell Models |
| Calpain Inhibitor XI | Calpain inhibitor | Rescued cell viability in WFS1-knockout cells under high glucose conditions. | INS1 832/13 rat insulinoma cells |
| Ibudilast | Phosphodiesterase (PDE) inhibitor, binds to neuronal calcium sensor 1 (NCS1) | Fully rescued cell viability in WFS1-knockout cells under high glucose conditions. | INS1 832/13 rat insulinoma cells |
| Dantrolene | Ryanodine receptor inhibitor, reduces calcium leakage from the ER | Prevented cell death in WFS1-knockdown cells. | Neural progenitor cells derived from Wolfram syndrome iPS cells |
| Thapsigargin | Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) inhibitor | Induces ER stress by depleting ER calcium stores; used as a positive control for ER stress induction. | Various mammalian cell lines |
| Tunicamycin | Inhibitor of N-linked glycosylation | Induces ER stress by causing accumulation of unfolded proteins; used as a positive control for ER stress induction. | Various mammalian cell lines |
Experimental Protocols
To facilitate the evaluation and comparison of the novel this compound-derived compounds, detailed protocols for key experiments are provided below.
Measurement of Endoplasmic Reticulum (ER) Calcium Concentration
This protocol allows for the quantification of changes in ER calcium levels, a key event in the proposed mechanism of action.
Principle: Genetically encoded calcium indicators (GECIs) targeted to the ER, such as G-CEPIA1er, or chemical dyes like Mag-Fura-2, are used to measure changes in luminal ER calcium concentration. A decrease in ER calcium upon treatment with the test compound would support the proposed mechanism.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or a relevant cancer cell line) on glass-bottom dishes suitable for fluorescence microscopy.
-
Transfect cells with a plasmid encoding an ER-targeted GECI (e.g., G-CEPIA1er) using a suitable transfection reagent. Allow for protein expression for 24-48 hours.
-
-
Imaging:
-
Wash the cells with a calcium-free buffer.
-
Acquire baseline fluorescence images using a fluorescence microscope with the appropriate filter set for the chosen indicator.
-
Add the test compound at various concentrations to the cells.
-
Record time-lapse images to monitor the change in fluorescence intensity over time.
-
As a positive control for ER calcium release, use a known SERCA inhibitor like thapsigargin.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the ER-localized probe in individual cells over time using image analysis software (e.g., ImageJ).
-
Normalize the fluorescence signal to the baseline to determine the relative change in ER calcium concentration.
-
Quantification of CHOP Expression (Western Blot)
This protocol measures the upregulation of C/EBP homologous protein (CHOP), a key transcription factor induced during prolonged ER stress that mediates apoptosis.
Principle: Western blotting is used to detect and quantify the levels of CHOP protein in cell lysates following treatment with the test compound. An increase in CHOP expression is indicative of ER stress-induced apoptosis.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with the test compound at various concentrations and for different durations (e.g., 12, 24, 48 hours). Include a positive control such as tunicamycin (2 µg/mL).
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
-
Western Blotting and Detection:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with a primary antibody against CHOP overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the CHOP signal to a loading control, such as β-actin or GAPDH.
-
XBP1 Splicing Assay (RT-PCR)
This assay detects the unconventional splicing of X-box binding protein 1 (XBP1) mRNA by the ER stress sensor IRE1α, a hallmark of UPR activation.
Principle: Upon ER stress, a 26-nucleotide intron is spliced from the XBP1 mRNA. This splicing event can be detected by reverse transcription PCR (RT-PCR) followed by gel electrophoresis, as the spliced form will migrate faster.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with the test compound as described for the CHOP assay.
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
The forward primer should be in the exon preceding the intron, and the reverse primer in the exon following it.
-
-
Gel Electrophoresis:
-
Run the PCR products on a high-resolution agarose gel (e.g., 3%).
-
Visualize the bands under UV light. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 as a smaller band.
-
-
Quantification (Optional):
-
The ratio of spliced to unspliced XBP1 can be quantified using densitometry.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the cytotoxic effect of the test compound on cancer cells.
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.
Protocol (MTT):
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a serial dilution of the test compound. Include untreated and vehicle-treated controls.
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the viability data against the log of the compound concentration and fitting to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway for this compound derivatives.
Caption: Experimental workflow for characterizing novel WFS1 modulators.
References
A Comparative Guide to the Analytical Validation of 2-Cyclopentylazepane Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical method validation process for the detection of 2-Cyclopentylazepane, a novel cyclic amine. Adherence to rigorous validation protocols is crucial for ensuring the accuracy, reliability, and regulatory compliance of analytical data in pharmaceutical development. This document outlines the key validation parameters as stipulated by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), offers a comparative analysis of potential analytical techniques, and provides a detailed experimental protocol for a gas chromatography-mass spectrometry (GC-MS) based method.
The Imperative of Analytical Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] Validation is a cornerstone of good manufacturing practices (GMP) and is mandated by regulatory bodies worldwide to ensure product quality and patient safety.[1][2] The core objective is to demonstrate that an analytical procedure is suitable for its intended purpose, ensuring that the measurements are accurate, specific, and reproducible.
Comparison of Analytical Techniques for this compound Detection
The selection of an appropriate analytical technique is paramount for the successful validation and routine analysis of this compound. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are two of the most powerful and commonly employed techniques for the analysis of volatile and semi-volatile organic compounds such as cyclic amines.
The following table summarizes the hypothetical performance characteristics of these two methods for the analysis of this compound. These values are based on typical performance for structurally similar compounds and should be established experimentally during method validation.
| Validation Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 0.05 ng/mL |
| Specificity | High | Very High |
| Robustness | Good | Good |
Experimental Protocol: Validation of a GC-MS Method for this compound
This protocol outlines the steps for the validation of a hypothetical GC-MS method for the quantification of this compound in a drug substance.
1. Objective: To validate a GC-MS method for the quantitative determination of this compound, establishing its linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), specificity, and robustness.
2. Materials and Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
High-purity solvent (e.g., Methanol, HPLC grade)
-
Inert gas for GC (e.g., Helium, 99.999%)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
3. Validation Parameters and Acceptance Criteria:
-
Specificity: The method must demonstrate the ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Procedure: Analyze blank solvent, a placebo sample (if applicable), and a sample spiked with this compound.
-
Acceptance Criteria: No interfering peaks at the retention time of this compound in the blank and placebo chromatograms.
-
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five calibration standards of this compound in the expected concentration range. Analyze each standard in triplicate.
-
Acceptance Criteria: Correlation coefficient (R²) of the calibration curve must be ≥ 0.995.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Procedure: Analyze samples spiked with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 90-110%.
-
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable accuracy and precision.
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small variations to the GC-MS parameters (e.g., inlet temperature ±5°C, flow rate ±0.1 mL/min, oven temperature ramp rate ±1°C/min).
-
Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected.
-
4. System Suitability: Before each validation run, inject a standard solution to ensure the chromatographic system is performing adequately. Key parameters include peak area reproducibility, retention time stability, and peak shape.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Conclusion
The analytical validation of a method for the detection of this compound is a critical undertaking that requires a systematic and well-documented approach. By following the guidelines set forth by regulatory agencies and employing robust analytical techniques such as GC-MS or LC-MS/MS, researchers can ensure the generation of high-quality, reliable, and defensible data. This, in turn, is fundamental to the successful development and commercialization of safe and effective pharmaceutical products. It is imperative to note that the first and most critical step in this process is the procurement of a certified reference standard for this compound to serve as the basis for all validation experiments.
References
A Comparative Benchmarking Study on the Synthesis of 2-Cyclopentylazepane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and modern synthetic methodologies for obtaining 2-Cyclopentylazepane, a saturated seven-membered heterocyclic amine. The azepane scaffold is of significant interest in medicinal chemistry, and the introduction of a cyclopentyl group at the 2-position can significantly influence the molecule's conformational properties and biological activity. This document outlines and contrasts three distinct synthetic strategies: Intramolecular Reductive Amination, α-Alkylation of an N-Protected Azepane, and a novel Photochemical Dearomative Ring Expansion of a Nitroarene. Each method is evaluated based on key performance indicators such as reaction yield, number of steps, and reaction conditions. Detailed experimental protocols and workflow visualizations are provided to facilitate replication and adaptation in a research setting.
Comparative Analysis of Synthetic Methodologies
The following table summarizes the key quantitative data for the three benchmarked synthetic routes to this compound.
| Parameter | Method 1: Intramolecular Reductive Amination | Method 2: α-Alkylation of N-Boc-Azepane | Method 3: Photochemical Dearomative Ring Expansion |
| Overall Yield | ~50-60% (over 3 steps) | ~45-55% (over 3 steps) | ~60-70% (over 2 steps) |
| Number of Steps | 3 | 3 | 2 |
| Starting Materials | 6-chlorohexanoyl chloride, cyclopentyl bromide, ammonia | ε-Caprolactam, di-tert-butyl dicarbonate, cyclopentyl bromide | 1-Cyclopentyl-4-nitrobenzene |
| Key Reagents | Grignard reagent, NaBH(OAc)₃ | LiHMDS, n-BuLi | P(Oi-Pr)₃, Et₂NH, PtO₂/H₂ |
| Reaction Conditions | Grignard reaction, amination, reductive cyclization | N-protection, deprotonation-alkylation, deprotection | Photochemical reaction (blue LEDs), hydrogenation |
| Scalability | Moderate | Moderate | Potentially high |
| Novelty | Established | Established | Modern |
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthetic approach, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis of this compound via Intramolecular Reductive Amination.
Caption: Workflow for the synthesis of this compound via α-Alkylation.
Caption: Workflow for the synthesis of this compound via Photochemical Ring Expansion.
Experimental Protocols
Method 1: Intramolecular Reductive Amination
This classical approach involves the formation of a linear amino-ketone precursor, which subsequently undergoes an intramolecular cyclization and reduction to yield the target azepane.
Step 1: Synthesis of 6-Chloro-1-cyclopentylhexan-1-one
To a solution of cyclopentylmagnesium bromide (1.0 M in THF, 110 mL, 110 mmol) at 0 °C is added 6-chlorohexanoyl chloride (15.5 g, 100 mmol) dropwise. The reaction mixture is stirred at room temperature for 2 hours, then quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford 6-chloro-1-cyclopentylhexan-1-one. (Expected yield: 80-85%).
Step 2: Synthesis of 6-Amino-1-cyclopentylhexan-1-one
A solution of 6-chloro-1-cyclopentylhexan-1-one (10 g, 49.3 mmol) in a 7 N solution of ammonia in methanol (100 mL) is heated in a sealed tube at 80 °C for 12 hours. The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in dichloromethane and washed with water. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give crude 6-amino-1-cyclopentylhexan-1-one, which is used in the next step without further purification. (Expected yield: 85-90%).
Step 3: Intramolecular Reductive Amination to this compound
To a solution of crude 6-amino-1-cyclopentylhexan-1-one (8.2 g, 44.8 mmol) in 1,2-dichloroethane (200 mL) is added sodium triacetoxyborohydride (14.2 g, 67.2 mmol). The reaction mixture is stirred at room temperature for 24 hours. The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by distillation under reduced pressure to give this compound. (Expected yield: 70-75%).
Method 2: α-Alkylation of N-Boc-Azepane
This method relies on the deprotonation of the α-carbon of an N-protected azepane followed by quenching with an electrophile.
Step 1: Synthesis of N-Boc-Azepane
To a solution of ε-caprolactam (11.3 g, 100 mmol) in THF (200 mL) is added lithium aluminum hydride (4.2 g, 110 mmol) portionwise at 0 °C. The mixture is then refluxed for 12 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water (4.2 mL), 15% aqueous NaOH (4.2 mL), and water (12.6 mL). The resulting solid is filtered off and washed with THF. To the filtrate is added di-tert-butyl dicarbonate (24.0 g, 110 mmol) and the mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield N-Boc-azepane. (Expected yield: 75-80%).
Step 2: α-Alkylation with Cyclopentyl Bromide
A solution of N-Boc-azepane (10.0 g, 50.2 mmol) in dry THF (100 mL) is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (2.5 M in hexanes, 22.1 mL, 55.2 mmol) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Cyclopentyl bromide (8.2 g, 55.2 mmol) is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to afford N-Boc-2-cyclopentylazepane. (Expected yield: 65-70%).
Step 3: Deprotection to this compound
To a solution of N-Boc-2-cyclopentylazepane (9.4 g, 35.1 mmol) in dichloromethane (50 mL) is added trifluoroacetic acid (20 mL). The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in 2 M aqueous NaOH and extracted with dichloromethane. The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated to give this compound. (Expected yield: 90-95%).
Method 3: Photochemical Dearomative Ring Expansion
This modern approach utilizes a photochemical nitrogen insertion into an aromatic ring, followed by hydrogenation to furnish the saturated heterocycle.[1][2]
Step 1: Photochemical Ring Expansion of 1-Cyclopentyl-4-nitrobenzene
In a quartz reaction vessel, a solution of 1-cyclopentyl-4-nitrobenzene (9.56 g, 50 mmol), triisopropyl phosphite (20.8 g, 100 mmol), and diethylamine (7.3 g, 100 mmol) in isopropanol (500 mL) is irradiated with blue LEDs (427 nm) at room temperature for 24 hours under a nitrogen atmosphere.[2] The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the corresponding substituted 3H-azepine intermediate. (Expected yield: 75-85%).
Step 2: Hydrogenation to this compound
The 3H-azepine intermediate (8.7 g, ~40 mmol) is dissolved in ethanol (150 mL) in a hydrogenation vessel. Platinum(IV) oxide (0.9 g, 4 mmol) is added, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.[2] The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by distillation to afford this compound. (Expected yield: 80-90%).
References
Safety Operating Guide
Proper Disposal of 2-Cyclopentylazepane: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Cyclopentylazepane, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to mitigate risks associated with this chemical.
Understanding the Hazards
This compound is a chemical compound that requires careful handling and disposal due to its inherent hazardous properties. According to its Safety Data Sheet (SDS), this substance is classified as:
-
Highly flammable liquid and vapor: Poses a significant fire risk.
-
Aspiration hazard: May be fatal if swallowed and enters the airways.
-
Central nervous system effects: May cause drowsiness or dizziness.
-
Harmful to aquatic life with long-lasting effects: Presents a danger to the environment if not disposed of correctly.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing is mandatory. In cases of potential splashing, an apron or chemical-resistant suit should be considered.
-
Respiratory Protection: If working in an area with inadequate ventilation or when dealing with spills, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.
General Safety Precautions:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Have a chemical spill kit readily available.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and chemically compatible waste container. The original container can be used if it is in good condition.
-
The container must have a secure, tight-fitting lid to prevent the escape of vapors.
-
Do not mix this compound with incompatible waste materials. It should be segregated as a flammable liquid waste.
Step 2: Waste Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "Waste this compound."
-
Indicate the specific hazards (e.g., "Flammable," "Toxic," "Harmful to Aquatic Life").
-
Include the accumulation start date (the date the first drop of waste was added to the container).
Step 3: Waste Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The storage area must be a well-ventilated, cool, and dry location, away from heat and ignition sources.
-
Ensure the waste container is stored in secondary containment to capture any potential leaks.
Step 4: Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate and Isolate: Immediately evacuate the area and prevent others from entering.
-
Ventilate: Increase ventilation to the area, if it is safe to do so.
-
Contain the Spill: Use a spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to contain the spill. Do not use combustible materials like paper towels on large spills.
-
Collect and Dispose: Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department immediately.
Quantitative Data Summary
| Hazard Classification | Details |
| Flammability | Highly flammable liquid and vapor |
| Acute Toxicity (Oral) | Aspiration hazard; may be fatal if swallowed |
| Specific Target Organ Toxicity | May cause drowsiness or dizziness |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects |
Experimental Protocols
This document does not cite specific experiments but provides general disposal procedures based on the chemical's hazardous properties as outlined in its Safety Data Sheet. The methodologies provided are standard laboratory procedures for the handling and disposal of hazardous chemical waste.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
